Azilsartan-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSXMPPBFPAXLY-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747075 | |
| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-45-8 | |
| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Commercially Available Azilsartan-d5 Standards for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug compounds in biological matrices. This in-depth technical guide focuses on Azilsartan-d5, the deuterated analog of the potent angiotensin II receptor blocker, Azilsartan. This document provides a comprehensive overview of commercially available this compound standards, their key specifications, and detailed methodologies for their application in bioanalytical assays.
This compound is an indispensable tool for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving Azilsartan.[1] Its use as an internal standard in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the correction of variability during sample preparation and analysis, ensuring the highest level of data integrity.[2]
Commercially Available this compound Standards
A number of reputable suppliers offer high-quality this compound standards. The table below summarizes the key specifications from several prominent vendors to facilitate selection based on specific research needs.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Deuterated Forms |
| Cayman Chemical | 1346599-45-8 | C₂₅H₁₅D₅N₄O₅ | 461.5 | - | ≥99% (d₁-d₅) |
| LGC Standards | 1346599-45-8 | - | - | >95% (HPLC) | - |
| MedKoo Biosciences | 1346599-45-8 | C₂₅H₁₅D₅N₄O₅ | 461.49 | - | d₅ |
| Cleanchem | 1346599-45-8 | C₂₅H₁₅N₄O₅D₅ | 461.5 | - | - |
| BOC Sciences | 1346599-45-8 | - | - | ≥98% by HPLC | ≥99% atom D |
| Veeprho | 1346599-45-8 | - | - | - | - |
Physicochemical Properties and Solubility
This compound is typically supplied as a solid.[3] Its solubility is a critical factor for the preparation of stock and working solutions for analytical methods.
| Property | Description |
| Appearance | White to off-white solid[] |
| Solubility | Slightly soluble in DMSO and Methanol[3][] |
| Storage | Recommended storage at +4°C[5] |
Bioanalytical Methodologies Utilizing this compound
The primary application of this compound is as an internal standard for the quantification of Azilsartan in biological samples, most commonly human plasma. Below are representative experimental protocols derived from published bioanalytical methods for Azilsartan, adapted to include the use of this compound.
Sample Preparation: Protein Precipitation
A simple and effective method for extracting Azilsartan and this compound from plasma is protein precipitation.
Caption: Workflow for sample preparation using protein precipitation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and selectivity required for bioanalysis. The following table outlines typical LC and MS conditions.
Table 1: Representative LC-MS/MS Parameters for Azilsartan Analysis
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[6] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of buffer, methanol, and acetonitrile (60:30:10 v/v/v).[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL[8] |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive or negative ion mode |
| MRM Transitions | Azilsartan: To be determined empirically, but based on the structure, a likely precursor ion would be the [M+H]⁺ ion at m/z 457.2.This compound: The precursor ion would be shifted by the mass of the deuterium atoms, to [M+H]⁺ at m/z 462.2.Product ions for both would be specific fragments resulting from collision-induced dissociation. |
| Internal Standard | This compound |
Metabolic Pathway of Azilsartan
Azilsartan is the active metabolite of the prodrug Azilsartan medoxomil.[3] Understanding its metabolic fate is crucial for interpreting pharmacokinetic data. Azilsartan is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form inactive metabolites.[9]
Caption: Metabolic activation of Azilsartan from its prodrug.
Conclusion
Commercially available this compound standards are essential for the accurate and precise quantification of Azilsartan in research and development. This guide provides a foundational understanding of the available standards and their application in bioanalytical methods. For the successful implementation of these methods, it is imperative to perform in-house validation according to regulatory guidelines to ensure the accuracy, precision, and robustness of the assay for its intended purpose. The use of a stable isotope-labeled internal standard like this compound is a critical component of a rigorous bioanalytical workflow.
References
- 1. veeprho.com [veeprho.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 5. This compound | CAS 1346599-45-8 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. ijirmf.com [ijirmf.com]
- 8. ijper.org [ijper.org]
- 9. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Azilsartan-d5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azilsartan-d5. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this isotopically labeled compound in experimental settings. This guide summarizes key stability data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Core Stability and Storage Recommendations
This compound, the deuterium-labeled analog of the angiotensin II receptor blocker Azilsartan, is a critical internal standard for pharmacokinetic and metabolic studies. Proper handling and storage are paramount to maintain its chemical and isotopic purity.
General Storage Conditions
The stability of this compound is contingent on appropriate storage, minimizing exposure to factors that can induce degradation, such as high temperatures, light, and humidity.
Quantitative Storage and Stability Data
The following tables summarize the recommended storage conditions and stability data for this compound in both solid and solution forms, based on information from various suppliers and stability studies of the parent compound, Azilsartan. The chemical stability of this compound is expected to be comparable to that of Azilsartan, as deuterium substitution does not significantly alter the molecule's susceptibility to chemical degradation under standard storage conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 4 years | Store in a dry, dark place.[1] |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Table 2: Shipping Conditions
| Form | Condition | Notes |
| Solid (Powder) | Room temperature | Stable for the duration of typical shipping times.[1][3] |
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the inherent stability of a drug substance. While specific forced degradation data for this compound is not extensively published, studies on Azilsartan provide a reliable proxy for understanding its degradation pathways. Deuterium labeling at non-exchangeable positions, as in this compound, generally does not alter the chemical degradation profile but can affect metabolic stability due to the kinetic isotope effect.
Summary of Forced Degradation of Azilsartan
The following table summarizes the conditions and outcomes of forced degradation studies performed on Azilsartan. These studies are crucial for developing stability-indicating analytical methods.
Table 3: Summary of Azilsartan Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 0.1 M HCl at 85°C for 8 hours | Significant degradation observed. |
| Alkaline Hydrolysis | 0.1 M NaOH at 85°C for 8 hours | Significant degradation observed. |
| Neutral Hydrolysis | Water at 85°C for 8 hours | Degradation observed. |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 24 hours | Susceptible to oxidation. |
| Thermal Degradation | Solid form at 50°C for 30 days | Degradation observed. |
| Photolytic Degradation | Exposure to light | Degradation observed. |
Experimental Protocol: Stability-Indicating HPLC Method
The following is a representative experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method used to analyze Azilsartan and its degradation products. This method can be adapted for this compound.
Objective: To develop and validate a stability-indicating HPLC method for the determination of Azilsartan in the presence of its degradation products.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Azilsartan reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Water (HPLC grade)
-
Hydrochloric acid
-
Sodium hydroxide
-
Hydrogen peroxide
Chromatographic Conditions:
-
Mobile Phase: A mixture of 20 mM ammonium formate (pH 3.0), acetonitrile, and methanol in a ratio of 40:5:40 (v/v/v).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: Ambient (approximately 25°C)
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of Azilsartan in the mobile phase at a known concentration.
-
Sample Preparation for Forced Degradation:
-
Acidic: Dissolve Azilsartan in 0.1 M HCl and heat. Neutralize before injection.
-
Alkaline: Dissolve Azilsartan in 0.1 M NaOH and heat. Neutralize before injection.
-
Oxidative: Dissolve Azilsartan in a solution of hydrogen peroxide.
-
Thermal: Expose solid Azilsartan to dry heat. Dissolve in mobile phase before injection.
-
Photolytic: Expose a solution of Azilsartan to UV light.
-
-
Analysis: Inject the standard and stressed samples into the HPLC system and record the chromatograms.
-
Evaluation: Assess the separation of the main Azilsartan peak from any degradation product peaks to demonstrate the specificity of the method.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of Azilsartan, its metabolic pathway, and a general workflow for stability testing.
Caption: Mechanism of action of Azilsartan within the Renin-Angiotensin System.
Caption: Metabolic pathway of Azilsartan.
Caption: General workflow for forced degradation stability testing.
Conclusion
The stability and integrity of this compound are crucial for its use as an internal standard in research and drug development. Adherence to the recommended storage conditions—primarily at -20°C or below for long-term storage, in a dry and dark environment—is essential. The information from forced degradation studies on Azilsartan provides a strong foundation for understanding the potential degradation pathways of its deuterated analog. By employing appropriate stability-indicating analytical methods, researchers can ensure the quality and reliability of their experimental results.
References
Deconstructing the Dossier: A Technical Guide to Interpreting an Azilsartan-d5 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Azilsartan-d5, a deuterated internal standard crucial for accurate bioanalytical and pharmacokinetic studies. Understanding the nuances of a CoA is paramount for ensuring data integrity, meeting regulatory requirements, and advancing drug development programs. This whitepaper dissects each critical section of a typical this compound CoA, presenting detailed experimental methodologies and clear visual workflows to empower researchers in their analytical endeavors.
Certificate of Analysis at a Glance: Quantitative Data Summary
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the typical quantitative data found on a CoA for this compound.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification | Result |
| Product Name | This compound | This compound |
| CAS Number | 1346599-45-8 | 1346599-45-8 |
| Molecular Formula | C₂₅H₁₅D₅N₄O₅ | C₂₅H₁₅D₅N₄O₅ |
| Molecular Weight | 461.49 g/mol | 461.49 g/mol |
| Appearance | White to Off-White Solid | Conforms |
| Solubility | Soluble in DMSO, Methanol | Conforms |
Table 2: Identity and Purity Analysis
| Test | Method | Specification | Result |
| Identification by ¹H NMR | Nuclear Magnetic Resonance | Conforms to Structure | Conforms |
| Identification by Mass Spectrometry | LC-MS/MS | Conforms to Structure | Conforms |
| Chromatographic Purity | HPLC (UV, 248 nm) | ≥ 98.0% | 99.5% |
| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry | ≥ 99% | 99.6% |
| Residual Solvents | GC-HS | Meets USP <467> Requirements | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
Deep Dive: Experimental Protocols
The validity of the data presented in a CoA is intrinsically linked to the rigor of the experimental methods employed. This section details the methodologies for the key analytical tests cited.
Identification by Nuclear Magnetic Resonance (¹H NMR)
Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei. The absence of a signal corresponding to the ethoxy protons confirms successful deuteration.
Instrumentation: 400 MHz NMR Spectrometer Solvent: DMSO-d₆ Procedure:
-
A sample of this compound (5-10 mg) is accurately weighed and dissolved in approximately 0.7 mL of DMSO-d₆.
-
The solution is transferred to a 5 mm NMR tube.
-
The ¹H NMR spectrum is acquired using standard acquisition parameters.
-
The resulting spectrum is compared to a reference spectrum of non-deuterated Azilsartan to confirm the presence of characteristic peaks and the absence of the ethoxy proton signals.
Identification and Isotopic Purity by Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.
Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer. Chromatographic Conditions:
-
Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-programmed gradient is used to elute the analyte.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Transitions for both this compound and any residual non-deuterated Azilsartan are monitored.
-
This compound: [M+H]⁺ → fragment ion
-
Azilsartan: [M+H]⁺ → fragment ion
-
-
Procedure:
-
A dilute solution of this compound is prepared in the mobile phase.
-
The solution is injected into the LC-MS/MS system.
-
The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound.
-
The relative intensities of the mass signals for this compound and any unlabeled Azilsartan are used to calculate the isotopic purity.
-
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage of the main component (this compound) and to detect and quantify any impurities.[1]
Instrumentation: HPLC system with a UV detector. Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)[1]
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., acetate buffer, pH 6.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.[1] A typical mobile phase could be a mixture of acetate buffer and acetonitrile in an 80:20 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 248 nm[1]
-
Injection Volume: 20 µL
-
Procedure:
-
A standard solution of this compound of known concentration is prepared.
-
A sample solution of the batch being tested is prepared at the same concentration.
-
Both solutions are injected into the HPLC system.
-
The peak areas of the main component and any impurities are integrated.
-
The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Visualizing the Workflow: Diagrams and Pathways
To further elucidate the logical and experimental processes involved in the certification of this compound, the following diagrams are provided.
Caption: Workflow for Determining Chromatographic Purity by HPLC.
References
Navigating the Regulatory Maze: A Technical Guide to Isotopically Labeled Standards in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the use of isotopically labeled compounds is not merely a technical advantage but a regulatory necessity. From early discovery to late-stage clinical trials, these standards are the bedrock of accurate quantification, enabling researchers to navigate the complexities of pharmacokinetics, metabolism, and bioanalysis with confidence. This in-depth guide provides a comprehensive overview of the core regulatory guidelines, experimental best practices, and critical considerations for the effective implementation of isotopically labeled standards.
Core Principles and Regulatory Landscape
The use of isotopically labeled internal standards (IS) is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines to ensure the quality and reliability of data generated using these standards. The FDA's M10 Bioanalytical Method Validation guidance, for instance, strongly recommends the use of a stable isotope-labeled analyte as the internal standard whenever feasible for mass spectrometry-based assays.[4][5]
The primary function of an isotopically labeled IS is to mimic the analyte of interest throughout the analytical process, from sample extraction to detection.[6][7] This co-eluting behavior helps to correct for variability in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of quantitative data.[1][5][6]
Key Regulatory Expectations:
-
Purity and Identity: The reference standard used for generating the isotopically labeled compound must be well-characterized, with its purity and identity firmly established.[4] The labeled standard itself should have high isotopic purity, and the presence of any unlabeled analyte should be assessed and its potential impact evaluated during method validation.[4]
-
Stability: The stability of the isotopic label is paramount. Labels should be positioned on non-exchangeable sites within the molecule to prevent loss or exchange with protons from the solvent or biological matrix.[2][8] While deuterium labeling is common due to cost-effectiveness, ¹³C and ¹⁵N isotopes are generally more stable and less prone to exchange.[2][8]
-
Mass Difference: A suitable mass difference between the labeled standard and the analyte is crucial to prevent cross-signal contribution.[6][9] A minimum mass shift of 3 Da is often recommended.[6]
-
Good Manufacturing Practices (GMP): For isotopically labeled compounds intended for use in clinical trials, manufacturing should adhere to current Good Manufacturing Practices (cGMP).[10][11][12] This ensures the quality, safety, and consistency of the material.
Selecting the Ideal Isotopically Labeled Standard
The choice of an appropriate isotopically labeled internal standard is a critical decision that can significantly impact the robustness and reliability of an analytical method. Several factors must be carefully considered:
| Parameter | Recommendation | Rationale |
| Isotope Type | ¹³C or ¹⁵N preferred over Deuterium (²H) | ¹³C and ¹⁵N labels are less susceptible to kinetic isotope effects and exchange, ensuring greater stability and co-elution with the analyte.[2][8][13] |
| Degree of Labeling | Minimum mass shift of +3 Da | Minimizes potential isotopic cross-talk and ensures clear differentiation from the unlabeled analyte.[6] |
| Position of Labeling | On a stable part of the molecule, away from sites of metabolism or fragmentation. | Prevents loss of the label during biological processing or mass spectrometric analysis.[2] |
| Isotopic Purity | High isotopic enrichment (>98%) | Reduces the contribution of the unlabeled analyte in the standard, which could artificially inflate the measured concentration of the analyte.[4] |
| Chemical Purity | High chemical purity (>98%) | Ensures that the standard is free from other impurities that could interfere with the analysis.[11] |
Experimental Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method using an isotopically labeled internal standard is a multi-step process designed to demonstrate that the method is accurate, precise, and reliable for its intended purpose.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. 안정 동위원소 주문형 및 GMP 제품 [sigmaaldrich.com]
- 11. cGMP SUBSTRATES | Eurisotop [eurisotop.com]
- 12. moravek.com [moravek.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Throughput Quantification of Azilsartan in Human Plasma by LC-MS/MS Using Azilsartan-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Azilsartan in human plasma using a robust and sensitive LC-MS/MS method. The use of a stable isotope-labeled internal standard, Azilsartan-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] It selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[3][4] Accurate and reliable quantification of Azilsartan in biological matrices is crucial for clinical and preclinical drug development.
This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Azilsartan in human plasma. The method utilizes this compound as an internal standard (IS) to compensate for matrix effects and variations in sample processing and instrument response. Protein precipitation is employed for sample cleanup, providing a simple and rapid extraction procedure suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Azilsartan reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.
Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Azilsartan and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Azilsartan stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Table 4: MRM Transitions and Parameters (Predicted for this compound)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Azilsartan | 457.2 | 291.1 | 80 V | 35 eV |
| This compound | 462.2 | 296.1 | 80 V | 35 eV |
Note: The MRM transitions and parameters for this compound are predicted based on the structure of Azilsartan. These values should be optimized for the specific instrument used.
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of the method, based on typical validation results for similar bioanalytical assays.
Table 5: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 6: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 1600 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 7: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Azilsartan | > 85 | < 15 |
| This compound | > 85 | < 15 |
Visualization
Experimental Workflow
References
Application Note: Quantification of Azilsartan in Human Plasma for Pharmacokinetic Studies Using Azilsartan-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are critical in its development and clinical use. Accurate quantification of Azilsartan in biological matrices like plasma is essential for these studies. This application note describes a robust and sensitive bioanalytical method for the determination of Azilsartan in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, a stable isotope-labeled internal standard, Azilsartan-d5, is employed to correct for variability during sample preparation and analysis.
Principle of the Method
The method is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation on a reverse-phase C18 column and quantification using a triple quadrupole mass spectrometer.
-
Internal Standardization: A fixed amount of this compound is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the beginning of the sample preparation process.[3] Since this compound is chemically and physically almost identical to Azilsartan, it experiences similar extraction loss and ionization suppression or enhancement. Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which significantly improves method precision and accuracy.
-
LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The liquid chromatography system separates Azilsartan and this compound from endogenous plasma components. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Materials and Reagents
-
Analytes: Azilsartan (Reference Standard), this compound (Internal Standard)
-
Solvents: LC-MS grade acetonitrile and methanol; HPLC grade water.
-
Reagents: Formic acid (≥98%) or Ammonium Acetate.
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).
Equipment
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Centrifuge: Refrigerated, capable of reaching >12,000 x g.
-
Vortex Mixer
-
Pipettes: Calibrated precision pipettes.
-
General Labware: Microcentrifuge tubes (1.5 mL), volumetric flasks, autosampler vials.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Azilsartan and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Azilsartan Working Solutions: Prepare a series of working solutions for calibration standards and QC samples by serially diluting the Azilsartan primary stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.[3]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Label microcentrifuge tubes for each calibration curve (CC) and quality control (QC) level.
-
Spike appropriate volumes of the Azilsartan working solutions into blank human plasma to prepare a calibration curve with 8 non-zero concentration levels (e.g., 3, 6, 20, 90, 300, 1000, 2500, and 3000 ng/mL).[3]
-
Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
Vortex all prepared CC and QC samples gently to mix. These can be stored at -70°C until analysis.
Plasma Sample Preparation (Protein Precipitation)
-
Thaw plasma samples (CC, QC, and unknown study samples) at room temperature.
-
Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile).[3] The acetonitrile acts as the protein precipitation agent.
-
Vortex vigorously for 3 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer a portion of the clear supernatant to an autosampler vial or 96-well plate for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UHPLC or HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Azilsartan: m/z 457.2 → 291.1 This compound: m/z 462.2 → 296.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimize for specific instrument, typically 20-40 eV |
| Source Temperature | 500°C |
Data Analysis and Quantification
-
Integrate the peak areas for both Azilsartan and this compound for all standards, QCs, and unknown samples.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting factor to generate a regression equation (y = mx + c).[3]
-
Determine the concentration of Azilsartan in the QC and unknown samples by applying their calculated peak area ratios to the regression equation.
Method Validation Summary
The described method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below based on published data.
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity Range | r² ≥ 0.99 | 3.00 - 3000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision <20%, Accuracy ±20% | 3.00 ng/mL[3] |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | <15%[4] |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | <15%[4] |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±15%[4] |
| Recovery | Consistent, precise, and reproducible | >91% for Azilsartan[4] |
| Matrix Effect | Minimal and compensated by IS | No significant matrix effect observed |
| Specificity/Selectivity | No interference at analyte retention time | No interference from endogenous plasma components observed.[3] |
Visualizations
Caption: Bioanalytical workflow for Azilsartan quantification in plasma.
Caption: Principle of internal standard quantification.
References
- 1. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitation of Azilsartan in Human Urine using a Validated LC-MS/MS Method with Azilsartan-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Azilsartan in human urine. The method utilizes a simple "dilute-and-shoot" sample preparation protocol, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Azilsartan-d5 as a stable isotope-labeled internal standard. A more rigorous solid-phase extraction (SPE) protocol is also provided for applications requiring lower detection limits or enhanced sample cleanup. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate determination of Azilsartan in urine.
Introduction
Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension. Monitoring its excretion in urine is crucial for understanding its pharmacokinetic profile. This application note describes a validated LC-MS/MS method for the reliable quantitation of Azilsartan in human urine, employing this compound as an internal standard to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Azilsartan (Reference Standard)
-
This compound (Internal Standard)[1]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X) (optional)[2]
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Azilsartan and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Azilsartan primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and QC samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Experimental Protocols
Two sample preparation protocols are presented: a rapid "dilute-and-shoot" method and a more extensive Solid-Phase Extraction (SPE) method.
Protocol 1: Dilute-and-Shoot Sample Preparation
This method is rapid and suitable for high-throughput analysis.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample, calibration standard, or QC sample.
-
Internal Standard Addition: Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube.
-
Dilution: Add 880 µL of 0.1% formic acid in water.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Sample Preparation
This method provides cleaner extracts and is recommended for applications requiring higher sensitivity.
-
Sample Pre-treatment: To 1 mL of urine sample, calibration standard, or QC sample, add 20 µL of the this compound internal standard working solution (100 ng/mL). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters that may require optimization for individual instruments.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azilsartan | 457.2 | 207.1 | 35 |
| This compound | 462.2 | 212.1 | 35 |
Data Presentation
The following tables summarize the expected performance characteristics of the method. Data is compiled from literature for similar analytes in biological matrices.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[3] |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 85% |
| Matrix Effect (%) | Minimal |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 3 | < 10 | < 10 | 95 - 105 |
| Medium | 100 | < 8 | < 8 | 97 - 103 |
| High | 800 | < 5 | < 5 | 98 - 102 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Azilsartan quantitation in urine.
Principle of Internal Standard Quantitation
Caption: Principle of internal standard method for accurate quantitation.
References
Application Note: Sample Preparation for the Bioanalysis of Azilsartan using Azilsartan-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Azilsartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] Accurate and reliable quantification of Azilsartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3] The use of a stable isotope-labeled internal standard (IS), such as Azilsartan-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The IS compensates for variability during sample preparation and analysis, ensuring high precision and accuracy.[4][6] This document details three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of Azilsartan from plasma, using this compound as the internal standard.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.[7] It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample, which denatures and precipitates the proteins.[7]
Experimental Protocol: Protein Precipitation
-
Aliquoting : Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a small volume (e.g., 10 µL) of this compound working solution to each sample, except for blank matrix samples.
-
Precipitation : Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of solvent to sample).[7]
-
Vortexing : Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional) : The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to improve sensitivity.
-
Analysis : Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system for analysis.[8]
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method provides a cleaner extract compared to PPT.
Experimental Protocol: Liquid-Liquid Extraction
-
Aliquoting : Transfer 200 µL of the plasma sample into a clean glass tube.
-
Internal Standard Spiking : Add the this compound internal standard working solution to each sample.
-
pH Adjustment (Optional but Recommended) : Add a small volume of an appropriate buffer to adjust the sample pH, optimizing the partitioning of Azilsartan into the organic phase.
-
Extraction : Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortexing/Mixing : Cap the tubes and vortex for 5-10 minutes to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.
-
Centrifugation : Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection : Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation : Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis : Inject an aliquot into the LC-MS/MS system.[9]
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can yield very clean extracts, significantly reducing matrix effects.[10] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing away interferences and eluting the purified analyte.
Experimental Protocol: Solid-Phase Extraction
-
Sample Pre-treatment : Mix 475 µL of plasma with the this compound internal standard. Add 250 µL of 10 mM ammonium acetate buffer and vortex.[10]
-
Cartridge Conditioning : Condition an SPE cartridge (e.g., Strata-X or C18) by passing 2 mL of methanol followed by 2 mL of water.[10] Do not allow the cartridge to dry out.
-
Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum.
-
Washing : Wash the cartridge with 2 x 1 mL of water to remove polar interferences.[10]
-
Analyte Elution : Dry the cartridge under vacuum for a few minutes. Place a clean collection tube under the cartridge and elute Azilsartan and this compound with 1 mL of methanol.[10]
-
Evaporation & Reconstitution : Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis : Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different sample preparation techniques for Azilsartan analysis as reported in various studies.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 83.2% - 96.2%[8] | ~80%[9] | 91.6% - 93.7%[10][11][12] |
| Intra-day Precision (%RSD) | < 12%[8] | Within acceptable limits[9] | 1.53% - 8.41%[10] |
| Inter-day Precision (%RSD) | < 12%[8] | Within acceptable limits[9] | 1.78% - 4.59%[10] |
| Accuracy | 89.2% - 110.2%[8] | Within acceptable limits[9] | 99% - 113%[10] |
| LLOQ | 10 ng/mL[8] | 1 ng/mL[9] | 400 ng/mL*[10][13] |
| Matrix Effect | Not specified | No matrix effect observed[9] | No considerable interference[10] |
*Note: The reported LLOQ for SPE can vary significantly based on the specific method and instrumentation used. The value cited is from an HPLC-PDA method, whereas LLE and PPT values are from more sensitive LC-MS/MS methods.
Conclusion
The choice of sample preparation technique for Azilsartan analysis depends on the specific requirements of the study.
-
Protein Precipitation is the fastest and simplest method, making it ideal for high-throughput screening, although it may result in more significant matrix effects.[7]
-
Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and complexity, achieving a very low limit of quantification.[9]
-
Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and leading to high reproducibility and recovery.[10][14] It is often considered the most robust method, though it is more time-consuming and costly than PPT or LLE.[14]
For all methods, the use of this compound as an internal standard is critical for achieving the highest quality quantitative data in bioanalytical studies.
References
- 1. ijper.org [ijper.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | PDF [slideshare.net]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]
- 9. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijms.co.in [ijms.co.in]
Application Note: High-Throughput Quantification of Azilsartan-d5 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Azilsartan-d5 in human plasma. This compound is a stable isotope-labeled internal standard used for the accurate quantification of the antihypertensive drug Azilsartan. The method employs protein precipitation for simple and rapid sample preparation, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection using multiple reaction monitoring (MRM). This protocol provides the necessary parameters and procedures for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trial sample analysis.
Introduction
Azilsartan is a potent angiotensin II receptor blocker used in the management of hypertension. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This document provides a comprehensive protocol for the detection and quantification of this compound, which is essential for the bioanalysis of Azilsartan.
Experimental
Instrumentation and Reagents
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade), this compound standard, and blank human plasma.
Sample Preparation
A protein precipitation method is utilized for its simplicity and high-throughput capability.
-
Thaw plasma samples and this compound working solutions at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound working solution (as an internal standard for the quantification of Azilsartan).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Parameters
The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions and compound-specific parameters are optimized for the detection of this compound. Given that this compound is a deuterated analog of Azilsartan, its mass-to-charge ratio will be shifted. The molecular weight of Azilsartan is approximately 456.1 g/mol , leading to a protonated molecule [M+H]⁺ of m/z 457.1. With five deuterium atoms, the [M+H]⁺ of this compound is expected to be at m/z 462.1. The fragmentation pattern is anticipated to be similar to the unlabeled compound.
Optimized Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 462.1 | 284.1 | 100 | 25 | 40 |
| This compound | 462.1 | 418.1 | 100 | 20 | 40 |
Note: Collision energy and declustering potential are instrument-dependent and may require optimization.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: Quantitative Mass Spectrometry Parameters for this compound
| Parameter | This compound |
| Precursor Ion (Q1) [M+H]⁺ | 462.1 m/z |
| Primary Product Ion (Q3) | 284.1 m/z |
| Secondary Product Ion (Q3) | 418.1 m/z |
| Ionization Mode | ESI Positive |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in human plasma.
Application Notes and Protocols: Use of Azilsartan-d5 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azilsartan-d5 in drug metabolism studies. This compound serves as a crucial internal standard for the accurate quantification of its unlabeled counterpart, azilsartan, in various biological matrices. This document outlines the metabolic pathway of azilsartan, and provides detailed protocols for its extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Azilsartan Metabolism
Azilsartan is the active metabolite of the prodrug azilsartan medoxomil, an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2][3][4] Upon oral administration, azilsartan medoxomil is rapidly hydrolyzed in the gastrointestinal tract to form azilsartan.[1][2] The metabolism of azilsartan primarily occurs in the liver, mediated by cytochrome P450 enzymes.
The principal enzyme responsible for azilsartan metabolism is CYP2C9, with minor contributions from CYP2C8 and CYP2B6.[1][2][3] This process results in the formation of two main, pharmacologically inactive metabolites:
Due to its structural similarity and mass difference, this compound is the ideal internal standard for quantifying azilsartan in pharmacokinetic and drug metabolism studies, as it co-elutes with azilsartan and compensates for variations in sample preparation and instrument response.[5]
Metabolic Pathway of Azilsartan
Caption: Metabolic conversion of Azilsartan Medoxomil to Azilsartan and its subsequent metabolism.
Experimental Protocols
Quantification of Azilsartan in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of azilsartan in human plasma using this compound as an internal standard.
3.1.1. Materials and Reagents
-
Azilsartan reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3.1.2. Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of azilsartan and this compound in methanol.
-
Working Standard Solutions: Serially dilute the azilsartan stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
3.1.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
3.1.4. LC-MS/MS Instrumentation and Conditions
The following tables summarize typical instrument parameters. These may need to be optimized for specific instruments.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to 95% A |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
Table 3: MRM Transitions for Azilsartan and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azilsartan | 457.2 | 207.1 | 25 |
| This compound | 462.2 | 207.1 | 25 |
Data Analysis and Interpretation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of azilsartan to this compound against the concentration of the azilsartan standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: Determine the concentration of azilsartan in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.
Conclusion
The use of this compound as an internal standard is essential for the reliable quantification of azilsartan in drug metabolism and pharmacokinetic studies. The protocols and data presented here provide a robust framework for researchers to develop and validate their own bioanalytical methods for azilsartan. The detailed LC-MS/MS parameters and sample preparation procedures can be adapted to specific laboratory instrumentation and requirements.
References
- 1. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Spiking Biological Samples with Azilsartan-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Azilsartan-d5 solutions and the subsequent spiking of biological samples. This compound, a stable isotope-labeled analog of Azilsartan, is the preferred internal standard (IS) for the quantitative analysis of Azilsartan in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[1]
Overview
The accurate quantification of therapeutic drugs like Azilsartan in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard such as this compound is a widely accepted practice to ensure the reliability of bioanalytical data. This protocol outlines the steps for preparing this compound stock and working solutions and for spiking these into biological samples, such as plasma, prior to extraction and analysis.
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Reagent-grade water
-
Calibrated analytical balance
-
Calibrated pipettes and tips
-
Volumetric flasks (Class A)
-
Vortex mixer
-
Centrifuge
Preparation of this compound Stock and Working Solutions
The following table summarizes the preparation of the this compound stock and working solutions.
| Solution | Analyte | Concentration | Solvent | Preparation Procedure | Storage |
| Stock Solution | This compound | 1.0 mg/mL | Methanol | Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask. | 2-8°C |
| Working Solution | This compound | 10 µg/mL | Methanol:Water (50:50, v/v) | Dilute 100 µL of the 1.0 mg/mL stock solution to 10 mL with a 50:50 (v/v) mixture of methanol and water. | 2-8°C |
Protocol for Spiking Biological Samples (Plasma)
This protocol is designed for the analysis of Azilsartan in plasma with a typical calibration curve range of 3.00 to 3000 ng/mL.[1]
-
Sample Thawing: Thaw the frozen plasma samples at room temperature. Once thawed, vortex the samples gently to ensure homogeneity.
-
Sample Aliquoting: Pipette 200 µL of each plasma sample (blank, calibration standards, quality control samples, and unknown samples) into appropriately labeled microcentrifuge tubes.
-
Internal Standard Spiking: Add 20 µL of the 10 µg/mL this compound working solution to each microcentrifuge tube. This results in a final this compound concentration of 1000 ng/mL in the spiked sample.
-
Vortexing: Vortex each tube for 10-15 seconds to ensure thorough mixing of the internal standard with the plasma.
-
Proceed to Sample Extraction: The spiked samples are now ready for the extraction of Azilsartan and this compound. Common extraction techniques include protein precipitation or liquid-liquid extraction.
Data Presentation
The following table summarizes the key quantitative data for this protocol.
| Parameter | Value | Unit |
| This compound Stock Solution Concentration | 1.0 | mg/mL |
| This compound Working Solution Concentration | 10 | µg/mL |
| Volume of Biological Sample | 200 | µL |
| Volume of this compound Working Solution Added | 20 | µL |
| Final Concentration of this compound in Spiked Sample | 1000 | ng/mL |
| Recommended Azilsartan Calibration Range | 3.00 - 3000 | ng/mL |
Visualizations
Experimental Workflow
Caption: Workflow for Spiking Biological Samples with this compound.
Logical Relationship of Components
Caption: Role of this compound in Quantitative Bioanalysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Azilsartan-d5 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatographic separation of Azilsartan-d5.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of LC gradients for this compound separation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH causing ionization of this compound. Secondary interactions with the stationary phase. Column overload. | Adjust the mobile phase pH to be at least 2 units away from the pKa of Azilsartan. A common starting point is a pH of 3.0-4.0 using buffers like phosphate or formate.[1][2] Use a column with end-capping to minimize silanol interactions. Reduce the sample concentration or injection volume.[3] |
| Poor Resolution Between this compound and Co-eluting Peaks | Mobile phase composition is not optimal. Inadequate gradient slope. Inappropriate column chemistry. | Modify the organic modifier ratio (e.g., methanol vs. acetonitrile). Acetonitrile often provides sharper peaks.[2] Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting compounds.[4][5] Screen different column chemistries (e.g., C18, C8). A C18 column is a common starting point for Azilsartan analysis.[1][2][6] |
| Low Signal Intensity or Poor Sensitivity | Suboptimal detection wavelength (UV). Ion suppression in MS detection. Improper mobile phase additives for MS. | Optimize the UV detection wavelength. For Azilsartan, wavelengths around 248-249 nm are commonly used.[1][2] In LC-MS/MS, modify the mobile phase to reduce ion suppression. This may involve using volatile buffers like ammonium formate or formic acid.[7][8][9] Ensure the mobile phase pH is suitable for efficient ionization in the MS source (positive ion mode is common for Azilsartan).[10] |
| Inconsistent Retention Times | Inadequate column equilibration. Fluctuations in mobile phase composition or flow rate. Temperature variations. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Check the HPLC/UPLC system for leaks and ensure proper pump performance. Use freshly prepared and degassed mobile phases.[2] Use a column oven to maintain a stable temperature.[11] |
| High Backpressure | Blockage in the column or system. Particulate matter from the sample. Mobile phase precipitation. | Use guard columns and in-line filters to protect the analytical column. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[1][4] Ensure mobile phase components are fully miscible and will not precipitate under the gradient conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient for this compound separation?
A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of an acidic aqueous component (e.g., 0.1% formic acid or a phosphate buffer at pH 3.2) and an organic modifier like acetonitrile or methanol.[1][7][8] A scouting gradient of 5% to 95% organic modifier over 10-20 minutes can be a good initial run to determine the elution profile of this compound.[12]
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
Acetonitrile generally has a lower viscosity and can lead to sharper peaks and lower backpressure compared to methanol.[12] Methanol, on the other hand, can offer different selectivity for certain compounds.[12] It is often beneficial to screen both solvents during method development to achieve the optimal separation from potential interferences.
Q3: What is the importance of controlling the mobile phase pH?
Controlling the mobile phase pH is critical for achieving reproducible retention times and good peak shapes for ionizable compounds like Azilsartan. The pH should be controlled to maintain a consistent ionization state of the analyte. For Azilsartan, an acidic pH (e.g., 3.0-4.0) is commonly used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[1][2]
Q4: For LC-MS/MS analysis, what are the recommended mobile phase additives?
For LC-MS/MS, volatile mobile phase additives are essential. Formic acid (0.1%) or ammonium formate are commonly used to control pH and aid in the ionization of Azilsartan in the mass spectrometer source, typically in positive ion mode.[7][8][9] Non-volatile buffers like phosphate should be avoided as they can contaminate the MS system.
Q5: How can I minimize ion suppression when analyzing this compound in a complex matrix like plasma?
Ion suppression is a common challenge in bioanalytical LC-MS/MS. To minimize its effects:
-
Optimize Chromatography: Develop a robust chromatographic method that separates this compound from the majority of matrix components.
-
Sample Preparation: Employ an effective sample preparation technique such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7][8]
-
Internal Standard: Use a stable isotope-labeled internal standard (like this compound itself when quantifying endogenous Azilsartan) to compensate for matrix effects.
Experimental Protocols
Example RP-HPLC Method for Azilsartan
This protocol is a representative example based on published methods.[1][2]
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water, pH adjusted to 3.2.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient:
-
0-2 min: 30% B
-
2-8 min: 30% to 70% B
-
8-10 min: 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 249 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.
Example UPLC-MS/MS Method for Azilsartan in Human Plasma
This protocol is a representative example based on published bioanalytical methods.[7][8]
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size.[7]
-
Gradient: A suitable gradient would be optimized to elute Azilsartan and its internal standard with good peak shape and separation from matrix components. A starting point could be a linear gradient from 35% to 95% B over a few minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry:
Visualizations
Caption: Workflow for LC Method Development and Optimization.
Caption: Logical Flow for Troubleshooting Common LC Issues.
References
- 1. ijper.org [ijper.org]
- 2. rjptonline.org [rjptonline.org]
- 3. ijariit.com [ijariit.com]
- 4. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. ijirmf.com [ijirmf.com]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of Azilsartan Medoxomil and Chlorthalidone from the human plasma | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Azilsartan-d5 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression during the LC-MS/MS analysis of Azilsartan-d5.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in my this compound analysis?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This phenomenon occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization.[2][4] The result is a decreased signal intensity (lower peak area), which can lead to inaccurate and unreliable quantitative results, poor precision, and a higher limit of detection.[1][4] Even with the high selectivity of MS/MS, ion suppression can severely limit the validity of an assay's results if an interfering compound elutes at the same time as your analyte of interest.[1]
Q2: How can I identify if ion suppression is affecting my this compound signal?
A2: The most definitive method to identify and locate regions of ion suppression is the post-column infusion experiment .[1][4][5] This involves continuously infusing a standard solution of this compound into the mobile phase flow after the analytical column but before the MS ion source.[1][6] When a blank matrix sample (e.g., extracted plasma without the analyte) is injected, any dip or drop in the otherwise stable baseline signal of this compound indicates a region where co-eluting matrix components are causing suppression.[4][7] Another simple method is to compare the response of this compound in a sample spiked post-extraction with its response in a clean solvent; a significantly lower signal in the matrix sample points to ion suppression.[2][4]
Q3: What are the most common sources of ion suppression when analyzing biological samples?
A3: In bioanalysis, ion suppression is frequently caused by endogenous matrix components that are not completely removed during sample preparation.[2][5] Common sources include:
-
Phospholipids: Abundant in plasma and serum, these are notorious for causing ion suppression, particularly in ESI.
-
Salts and Buffers: Non-volatile salts from the sample or buffers used in sample preparation can crystallize in the ESI source, reducing ionization efficiency.[7]
-
Proteins and Peptides: Inadequate protein removal can lead to significant suppression.[7]
-
Formulation Agents: Excipients like polysorbates used in drug formulations can cause strong ion suppression.[8]
-
Concomitant Medications: Other drugs or metabolites present in the sample can co-elute and interfere with the ionization of this compound.[9][10]
Q4: I suspect ion suppression. What are the first troubleshooting steps I should take?
A4: A logical troubleshooting workflow is essential. First, confirm the presence and retention time of the suppression using a post-column infusion experiment. Once identified, focus on chromatographic separation. Adjusting the gradient or mobile phase composition to shift the retention time of this compound away from the suppression zone is often the most effective initial step.[4] If chromatographic changes are insufficient, the next steps involve improving sample preparation and optimizing MS source parameters.
Data & Experimental Protocols
Quantitative Data Tables
Table 1: Common Mobile Phase Additives and Their Impact on Ionization
| Additive | Typical Concentration | Positive ESI Mode | Negative ESI Mode | Comments |
|---|---|---|---|---|
| Formic Acid | 0.1% | Excellent | Poor | Most common choice for positive mode; promotes protonation.[11][12] |
| Ammonium Formate | 5-20 mM | Good | Good | Increases ionic strength, can improve peak shape.[12] May cause slight suppression at higher concentrations.[12] |
| Ammonium Acetate | 5-10 mM | Good | Good | Useful for positive/negative switching modes.[13] |
| Acetic Acid | 0.1 - 0.2% | Good | Fair | Less effective protonating agent than formic acid. |
| Trifluoroacetic Acid (TFA) | 0.02 - 0.1% | Fair to Poor | Suppresses Signal | Strong ion-pairing agent that significantly suppresses ESI signal, especially in negative mode.[12][14] Best to avoid if possible. |
Table 2: Recommended ESI Source Parameter Ranges for Optimization
| Parameter | Typical Range | Rationale for Adjustment |
|---|---|---|
| Capillary/Sprayer Voltage | 3 - 5 kV (Positive Mode) | Too low results in poor ionization; too high can cause fragmentation or signal instability.[11][15] |
| Nebulizer Gas Pressure | 20 - 60 psi | Controls droplet size. Higher pressure creates smaller droplets, aiding desolvation, but can also cause suppression.[11] |
| Desolvation Temperature | 250 - 450 °C | Aids solvent evaporation. Too high can cause thermal degradation of the analyte.[11] |
| Cone/Nozzle Voltage | 10 - 60 V | Helps to break up solvent clusters (declustering). |
| Mobile Phase Flow Rate | 0.1 - 0.5 mL/min | Lower flow rates generally improve ESI efficiency and reduce suppression.[1][11] |
Table 3: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Description | Effectiveness for Ion Suppression | Notes |
|---|---|---|---|
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Fair | Quick and simple, but often leaves phospholipids and salts, leading to significant matrix effects.[4] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Good | More selective than PPT, effectively removes many salts and phospholipids.[4][7] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent | Highly selective method that provides the cleanest extracts, significantly reducing matrix effects.[2][4][7] |
Experimental Protocol: Post-Column Infusion
This experiment is crucial for diagnosing ion suppression by visualizing the effect of the matrix across the entire chromatographic run.[16]
Objective: To identify the retention time(s) at which co-eluting matrix components suppress the signal of this compound.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Tee-union and necessary PEEK tubing
-
Blank, extracted biological matrix samples (e.g., plasma from which this compound would be extracted)
-
Solvent blank (e.g., mobile phase)
Methodology:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase conditions used for the this compound assay.
-
Disconnect the tubing from the LC that goes into the MS ion source.
-
Using a tee-union, connect the LC flow outlet, the syringe pump outlet, and the tubing leading to the MS ion source. This combines the column effluent with the infused standard solution.
-
-
Infusion:
-
Fill the syringe pump with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin the infusion and allow the MS signal for the this compound MRM transition to stabilize, creating a flat baseline.
-
-
Analysis:
-
Inject a solvent blank onto the LC system. The infused baseline signal for this compound should remain stable and flat throughout the run. This confirms the system is working correctly.
-
Inject a blank, extracted matrix sample.
-
Monitor the MRM channel for this compound throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable, flat baseline indicates no ion suppression.
-
A significant drop in the baseline signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of matrix components that interfere with this compound ionization.
-
Advanced Troubleshooting Strategies
Q5: My chromatography is optimized, but suppression persists. How can I improve my sample preparation?
A5: If chromatographic separation isn't enough, enhancing sample cleanup is the next critical step.[4] If you are using protein precipitation, which is known to leave behind many matrix components, consider switching to a more rigorous technique.[4] Solid-Phase Extraction (SPE) is highly effective at removing interfering substances like phospholipids and salts.[2][7] Alternatively, Liquid-Liquid Extraction (LLE) can also provide a cleaner sample than protein precipitation.[4][7]
Q6: Can I adjust the mass spectrometer's ion source to minimize suppression?
A6: Yes, optimizing the ESI source parameters can significantly improve signal and reduce the impact of suppression.[11][17] Key parameters to adjust include the capillary voltage, nebulizer gas pressure, and desolvation temperature.[11] For example, increasing the desolvation temperature can help evaporate the solvent more efficiently from droplets containing non-volatile interferences.[11] Reducing the mobile phase flow rate can also enhance ionization efficiency and make the process more tolerant to non-volatile species.[1] It is also worth noting that Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI, so switching the ion source could be a viable, albeit more involved, option.[3][4]
Q7: Is this compound the best internal standard? When should I consider an alternative?
A7: A stable isotope-labeled (SIL) internal standard like this compound is the ideal choice because it co-elutes with the analyte and experiences the same degree of ion suppression.[1][2] This allows the ratio of the analyte to the internal standard to remain consistent, compensating for the signal loss.[2][9] You should only consider an alternative if you have evidence that the d5-label is unstable or if there is an unforeseen interference on the MRM transition of the internal standard itself. In most cases, the issue is not the internal standard but rather the severity of the matrix effect, which should be addressed through the methods described above.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 12. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. halocolumns.com [halocolumns.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Azilsartan-d5 Analysis
Welcome to the troubleshooting guide for resolving poor peak shape during the analysis of Azilsartan-d5. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and solve common chromatographic issues.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue that can compromise integration and accuracy.[1] It is often caused by chemical interactions between the analyte and the stationary phase or issues with the chromatographic system.[2] For this compound, a compound with both acidic (carboxylic acid) and basic (benzimidazole) functional groups, secondary interactions are a primary concern.
Troubleshooting Guide for Peak Tailing:
-
Evaluate Mobile Phase pH: The pH of your mobile phase is critical. Azilsartan has a pKa of approximately 6.1.[3] Operating near the pKa can lead to the co-existence of ionized and non-ionized forms, causing peak distortion.[4]
-
Solution: Adjust the mobile phase to a pH at least 2 units away from the analyte's pKa. For Azilsartan, a lower pH (e.g., pH 3.0) is often effective.[5] This protonates residual silanol groups on the column packing, minimizing secondary interactions with the basic sites on the Azilsartan molecule.[6]
-
-
Check Buffer Concentration: An inadequate buffer concentration may not be sufficient to control the on-column pH, leading to tailing.
-
Solution: Ensure your buffer concentration is adequate, typically between 20-50 mM.
-
-
Assess Column Health: Column performance degrades over time due to contamination or loss of stationary phase.
-
Solution: First, try flushing the column with a strong solvent. If tailing persists and particularly affects basic compounds like this compound, the column's end-capping may have degraded.[6] Using a guard column can help extend the life of your analytical column.[1] If these steps fail, replace the column.
-
-
Rule out Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.[2]
-
Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.[1]
-
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for diagnosing and resolving peak tailing.
FAQ 2: What causes my this compound peak to show fronting?
Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can still affect quantitation.[6] It is often a sign of column overload or solvent incompatibility.
Troubleshooting Guide for Peak Fronting:
-
Check for Sample Overload: Injecting too high a concentration of your analyte can lead to fronting.[2]
-
Solution: Systematically dilute your sample and re-inject. An improvement in peak shape indicates that overloading was the issue.
-
-
Verify Injection Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak can be distorted, often leading to fronting or splitting.[2]
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility and minimize the injection volume.[2]
-
-
Inspect the Column for Voids: A void or channel at the head of the column can cause the sample band to spread unevenly, resulting in a distorted peak.[1] This typically affects all peaks in the chromatogram.
-
Solution: A void usually requires column replacement. Using a guard column and proper sample preparation can prevent column damage.
-
Troubleshooting Workflow for Peak Fronting
Caption: A decision tree for troubleshooting peak fronting issues.
FAQ 3: Why is my this compound peak splitting?
Split peaks are a clear indication of a problem either at the column inlet or with the sample/solvent compatibility.[1] Distinguishing the cause depends on whether all peaks or just the analyte of interest are affected.
Troubleshooting Guide for Split Peaks:
-
Assess the Scope of the Problem:
-
If all peaks are split: This points to a physical problem before separation occurs. The most common cause is a partially blocked inlet frit on the column or a void in the packing material.[1]
-
Solution: Disconnect the column and reverse-flush it to waste. If this doesn't resolve the issue, the column frit may need to be replaced, or the entire column may need to be discarded.[2]
-
-
If only the this compound peak is split: This suggests a chemical or sample-related issue.
-
Cause A: Injection Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause the peak to split.
-
Solution A: Prepare the sample in the mobile phase.[2]
-
Cause B: Co-elution: The peak may be splitting because an impurity or degradant is co-eluting. Azilsartan is known to degrade under certain conditions.[7]
-
Solution B: Adjust the mobile phase composition (e.g., organic-to-aqueous ratio) or gradient to try and resolve the two components.
-
-
Troubleshooting Workflow for Split Peaks
Caption: A logical guide to diagnosing the cause of split peaks.
Data & Protocols
Recommended Starting LC Parameters for Azilsartan
The following table summarizes typical starting conditions for the analysis of Azilsartan based on published methods. These serve as a good starting point for method development for this compound.
| Parameter | Recommended Condition | Notes |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 is most common. End-capped columns are recommended to reduce tailing.[5][8] |
| Mobile Phase A | Aqueous Buffer (e.g., 10-20 mM Phosphate or Formate) | pH should be adjusted to ~3.0 with an acid like phosphoric acid.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks. |
| Elution Mode | Isocratic or Gradient | A typical isocratic ratio might be 60:30:10 (Buffer:Methanol:ACN).[8] |
| Flow Rate | 1.0 mL/min | Adjust as needed based on column dimensions and desired run time.[9] |
| Detection | UV at ~248 nm or Mass Spectrometry | For this compound, MS detection is required.[10] |
| Column Temp. | Ambient or controlled (e.g., 30-40 °C) | Controlling temperature improves reproducibility. |
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (pH 3.0)
-
Prepare Aqueous Buffer: To prepare 1 L of a 10 mM potassium dihydrogen phosphate buffer, weigh out 1.36 g of KH₂PO₄.
-
Dissolve: Add the KH₂PO₄ to approximately 900 mL of HPLC-grade water in a clean glass beaker and stir until fully dissolved.
-
Adjust pH: Place a calibrated pH meter into the solution. Slowly add phosphoric acid dropwise while stirring until the pH reaches 3.0 ± 0.05.
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.
-
Filter and Degas: Filter the buffer through a 0.45 µm membrane filter to remove particulates. Degas the solution using vacuum sonication or helium sparging before use.
-
Prepare Mobile Phase: Mix the filtered aqueous buffer with the organic solvent (e.g., acetonitrile, methanol) in the desired ratio (e.g., 70:30 v/v).
Protocol 2: Column Flushing and Regeneration
This protocol is for a standard reversed-phase C18 column. Always consult the column manufacturer's guidelines.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Flush with Mobile Phase (No Buffer): Flush the column in the forward direction with a buffer-free mobile phase (e.g., 60:40 Methanol:Water) for 20-30 column volumes to remove salts.
-
Flush with 100% Water: Flush with 100% HPLC-grade water for 20 column volumes.
-
Strong Solvent Flush: Flush with a strong, miscible organic solvent like isopropanol or acetonitrile for 30-40 column volumes. This helps remove strongly retained contaminants.
-
Re-equilibration: Equilibrate the column with the initial mobile phase composition (including buffer) until the backpressure and detector baseline are stable. This may require 20-30 column volumes.
-
Backflushing (Optional): If you suspect a blockage at the inlet frit, you can reverse the column direction (connect the outlet to the pump and flush to waste) and perform the flushing sequence. Warning: Only backflush columns that are specifically designated as back-flushable by the manufacturer.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. silicycle.com [silicycle.com]
- 3. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. waters.com [waters.com]
- 7. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijirmf.com [ijirmf.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. ijrar.org [ijrar.org]
Technical Support Center: Isotopic Cross-Contribution of Azilsartan-d5
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and correcting for isotopic cross-contribution when using Azilsartan-d5 as an internal standard in quantitative mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Azilsartan and this compound?
A1: Isotopic cross-contribution, also referred to as isotopic overlap, occurs during mass spectrometry analysis when the signal from the naturally occurring heavy isotopes of unlabeled Azilsartan (the analyte) interferes with the signal of the deuterium-labeled internal standard, this compound. Specifically, the M+5 isotope peak of Azilsartan can have the same mass-to-charge ratio (m/z) as the monoisotopic peak of this compound, leading to an artificially inflated response for the internal standard. This can result in inaccurate quantification of the analyte.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Chemical and Physical Similarity: this compound has virtually identical chemical and physical properties to Azilsartan, ensuring it behaves similarly during sample extraction, handling, and chromatographic separation.[1]
-
Co-elution: It co-elutes with the unlabeled analyte, which allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the ionization process.
-
Distinct Mass: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Q3: What are the analytical consequences of uncorrected isotopic cross-contribution?
A3: If not properly addressed, isotopic cross-contribution can lead to significant analytical errors, including:
-
Inaccurate Quantification: A falsely high internal standard signal will lead to an underestimation of the true analyte concentration.
-
Non-Linearity of Calibration Curves: The linear relationship between the analyte concentration and the response ratio can be compromised, particularly at higher concentrations.
-
Poor Assay Accuracy and Precision: The overall reliability and reproducibility of the bioanalytical method can be significantly reduced.[2]
Q4: How can the potential for isotopic cross-contribution be assessed?
A4: The likelihood of isotopic cross-contribution can be evaluated both theoretically and experimentally. Theoretical estimations can be made using isotopic distribution calculators that predict the relative abundance of natural isotopes based on the elemental formula of Azilsartan. For an experimental assessment, a high-concentration solution of unlabeled Azilsartan is analyzed to measure any response in the MRM (Multiple Reaction Monitoring) transition set for this compound.
Q5: What strategies can be employed to minimize isotopic cross-contribution?
A5: Several approaches can be taken during method development to mitigate this issue:
-
Chromatographic Separation: While Azilsartan and this compound are expected to co-elute, ensuring baseline separation from other endogenous or exogenous interferences is crucial.
-
Selection of MRM Transitions: Choose precursor and product ion pairs that are highly specific and minimize any potential for overlap.
-
Higher Mass Isotopologue: If available, using an internal standard with a higher degree of deuterium labeling (e.g., Azilsartan-d7) or a different stable isotope (e.g., ¹³C) can shift the internal standard's mass further from the analyte's isotopic cluster.[3]
-
Optimization of Internal Standard Concentration: The concentration of the internal standard should be carefully chosen to be appropriate for the expected range of analyte concentrations.[4]
Troubleshooting Guide
This guide addresses common issues arising from this compound isotopic cross-contribution.
| Observed Problem | Potential Cause | Recommended Corrective Actions |
| Non-linear calibration curve (compresses at high concentrations) | Contribution from high concentrations of unlabeled Azilsartan to the this compound signal is inflating the internal standard response. | 1. Quantify the contribution: Analyze a high concentration standard of unlabeled Azilsartan and measure the signal in the this compound MRM channel. 2. Apply a mathematical correction: Implement a correction algorithm to subtract the contribution from the measured internal standard peak area (refer to the Experimental Protocols section). 3. Adjust internal standard concentration: Increasing the concentration of this compound can diminish the relative impact of the cross-contribution from the analyte.[4] |
| Poor accuracy and precision in Quality Control (QC) samples | The magnitude of the isotopic cross-contribution is inconsistent or not properly corrected for across the calibration range. | 1. Confirm internal standard purity: Ensure the this compound stock is free from significant contamination with unlabeled Azilsartan. 2. Re-optimize MRM transitions: Investigate alternative precursor or product ions that may offer greater specificity. 3. Implement and validate a correction algorithm: Apply a consistent mathematical correction to all standards, QCs, and unknown samples. |
| Signal detected in the Azilsartan channel for blank samples containing only this compound | The this compound internal standard contains isotopic impurities (i.e., a small percentage of unlabeled Azilsartan). | 1. Determine the level of impurity: Analyze a known concentration of the this compound standard and quantify the percentage of unlabeled Azilsartan present. 2. Correct for the impurity: Subtract the contribution of this impurity from the analyte signal in all samples. 3. Source a higher purity standard: If the level of impurity is unacceptably high, obtain a new lot of this compound with a higher degree of isotopic enrichment. |
| Internal standard response increases with increasing analyte concentration | Direct and significant signal contribution from the M+5 isotopic peak of Azilsartan to the primary signal of this compound. | 1. Perform a cross-contribution experiment: Analyze a series of Azilsartan concentrations without the internal standard to precisely quantify the percentage of signal overlap at each level. 2. Integrate a correction factor: Incorporate a correction algorithm into your data processing workflow. 3. Consider an alternative internal standard: If the overlap is severe and cannot be reliably corrected, a ¹³C-labeled Azilsartan may provide a better long-term solution due to different isotopic distribution patterns.[3] |
Quantitative Data Summary
The following tables present illustrative data on the theoretical and potential experimental isotopic cross-contribution for Azilsartan. This data should be experimentally verified for your specific instrumentation and method.
Table 1: Theoretical Natural Isotopic Abundance of Azilsartan (C₂₅H₂₀N₄O₅)
| Isotope | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 29.04 |
| M+2 | 5.23 |
| M+3 | 0.69 |
| M+4 | 0.07 |
| M+5 | 0.01 |
Note: This data is an estimation based on natural isotopic abundances and can be calculated using various software tools.
Table 2: Hypothetical Experimental Cross-Contribution of Azilsartan to this compound Signal
| Azilsartan Concentration (ng/mL) | % Contribution to this compound Signal |
| 1000 | 0.05 |
| 5000 | 0.25 |
| 10000 | 0.51 |
Note: This table illustrates that as the analyte concentration increases, its isotopic contribution to the internal standard signal also increases.
Experimental Protocols
Protocol 1: Experimental Quantification of Isotopic Cross-Contribution
Objective: To accurately measure the percentage of signal contribution from unlabeled Azilsartan to the this compound MRM transition and vice-versa.
Materials:
-
Azilsartan certified reference standard
-
This compound certified reference standard
-
Validated LC-MS/MS system
-
Appropriate solvents and mobile phases for the bioanalytical method
Methodology:
-
Prepare Stock Solutions: Create high-concentration stock solutions of Azilsartan and this compound in a suitable solvent (e.g., methanol).
-
Assess Analyte Contribution to Internal Standard:
-
Prepare a dilution series of unlabeled Azilsartan, including a sample at the upper limit of quantification (ULOQ).
-
Inject these samples and monitor the MRM transition for this compound.
-
Measure the peak area of the signal observed in the this compound channel at the ULOQ.
-
Separately, inject a sample containing this compound at its working concentration and measure its peak area.
-
Calculate the percentage contribution: (% Contribution) = (Peak Area in IS channel from ULOQ Analyte / Peak Area of IS at working concentration) * 100
-
-
Assess Internal Standard Contribution to Analyte:
-
Inject a sample containing only this compound at its working concentration.
-
Monitor the MRM transition for unlabeled Azilsartan.
-
Measure the peak area of any detected signal in the analyte channel.
-
Separately, inject a sample of Azilsartan at the lower limit of quantification (LLOQ) and measure its peak area.
-
Calculate the percentage contribution: (% Contribution) = (Peak Area in Analyte channel from IS / Peak Area of Analyte at LLOQ) * 100
-
Protocol 2: Application of a Mathematical Correction for Isotopic Cross-Contribution
Objective: To apply a mathematical correction to the raw data to obtain more accurate quantitative results.
Methodology:
-
Determine Correction Factors: Based on the results from Protocol 1, establish the following correction factors:
-
CF_Analyte_to_IS: The fractional contribution of the analyte signal to the internal standard signal.
-
CF_IS_to_Analyte: The fractional contribution of the internal standard signal to the analyte signal (due to isotopic impurities).
-
-
Apply Correction Equations during Data Processing:
-
Corrected Analyte Peak Area = Measured Analyte Peak Area - (Measured IS Peak Area * CF_IS_to_Analyte)
-
Corrected IS Peak Area = Measured IS Peak Area - (Measured Analyte Peak Area * CF_Analyte_to_IS)
-
-
Quantify Analyte Concentration: Utilize the corrected peak areas to calculate the final concentration of Azilsartan in your samples.
Signaling Pathway and Experimental Workflow Diagrams
Azilsartan Mechanism of Action in the Renin-Angiotensin-Aldosterone System (RAAS)
Azilsartan is a selective angiotensin II receptor blocker (ARB). It competitively inhibits the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor, thereby blocking the downstream effects of vasoconstriction and aldosterone secretion, which leads to a reduction in blood pressure.
Caption: Azilsartan's role in blocking the RAAS pathway.
Experimental Workflow for Addressing Isotopic Cross-Contribution
This diagram illustrates a logical workflow for identifying, quantifying, and correcting for isotopic cross-contribution during bioanalytical method development and validation.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Azilsartan-d5 Carryover
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Azilsartan-d5 in their liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover in an autosampler?
A1: Sample carryover is the phenomenon where a small amount of an analyte, in this case, this compound, from a previous injection is observed in a subsequent analysis of a blank or another sample.[1][2][3] This can lead to inaccurate quantification and false-positive results. Carryover is often caused by the adsorption of the analyte onto surfaces within the autosampler's flow path, such as the needle, valve, rotor seals, and sample loop.[4][5]
Q2: Why is this compound prone to carryover?
A2: Azilsartan is a relatively hydrophobic molecule, and such compounds are known to have a higher tendency to adsorb to surfaces in the LC system.[3][6] While specific data on this compound carryover is limited, its structural similarity to other angiotensin II receptor antagonists suggests that it may exhibit similar behavior. Additionally, as a deuterated internal standard, it is often used at higher concentrations than the analyte, which can increase the likelihood of carryover.
Q3: What are the primary sources of carryover in an autosampler?
A3: The main sources of autosampler carryover include:
-
Injector Needle: Both the inner and outer surfaces of the needle can retain sample residue.
-
Injector Valve and Rotor Seal: Scratches or wear on the rotor seal can create sites where the sample can be trapped.[4]
-
Sample Loop: Adsorption of the analyte onto the inner surface of the sample loop.
-
Tubing and Fittings: Dead volumes and improperly connected fittings can trap and slowly release the sample.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound carryover issues.
Step 1: Confirm and Quantify the Carryover
The first step is to confirm that the observed peaks are due to carryover and not contamination of the blank solvent or mobile phase.
Experimental Protocol:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with at least three to five injections of blank solvent (the same solvent used to dissolve the standard).
-
Monitor the peak area of this compound in the blank injections.
Interpretation of Results:
-
Classic Carryover: A progressively decreasing peak area with each subsequent blank injection indicates carryover from the preceding high-concentration sample.[5]
-
Constant Contamination: If the peak area remains relatively constant across all blank injections, the blank solvent or mobile phase is likely contaminated.[5]
Step 2: Optimize the Wash Protocol
An effective wash protocol is crucial for minimizing carryover. This involves selecting the right wash solvent and optimizing the wash parameters.
Choosing an Effective Wash Solvent:
The ideal wash solvent should have a high capacity to solubilize Azilsartan. Based on solubility data, the following solvents are recommended for consideration:
-
Primary Solvents: Ethanol and Tetrahydrofuran (THF) have shown the highest solubility for Azilsartan.[7][8][9]
-
Secondary Solvents: Methanol and Dimethyl sulfoxide (DMSO) are also good options.[6][10]
-
Weakest Solvent: Acetonitrile has a lower solubility for Azilsartan compared to the others.[7][8][9]
Recommended Wash Solution Compositions:
For hydrophobic compounds like Azilsartan, a strong organic solvent is often effective. However, a multi-solvent wash is generally more robust. Consider the following combinations:
-
Option 1 (High Organic): A solution with a high percentage of ethanol or methanol.
-
Option 2 (Acidified Organic): Adding a small percentage (e.g., 0.1-0.5%) of formic acid or acetic acid to the organic solvent can help by modifying the pH and improving the solubility of acidic analytes.[6][11][12]
-
Option 3 (Multi-Solvent Wash): A sequence of washes with different solvents can be highly effective. For example, an initial wash with DMSO to dissolve the sample, followed by a wash with methanol or ethanol to rinse away the DMSO and any remaining analyte.[10]
Quantitative Impact of Wash Solvent Composition on Carryover:
The following table summarizes the effect of different wash protocols on carryover for a proprietary hydrophobic small molecule, which can serve as a guide for this compound.
| Wash Protocol | Resulting Carryover (% of LLOQ) | Reference |
| Initial (ACN and H₂O) | 263% | [10] |
| 3 x DMSO wash followed by ACN and H₂O | 172% | [10] |
| 6 x DMSO wash followed by ACN and H₂O | 156% | [10] |
| 6 x 50/50 DMSO/Methanol followed by ACN/H₂O | 100% | [10] |
| 6 x 50/50 DMSO/Methanol, 6 x ACN, 3 x H₂O | 15% | [10] |
Optimizing Wash Parameters:
-
Wash Volume: Increase the volume of the wash solvent used for each rinse cycle.
-
Number of Washes: Employ multiple wash cycles.
-
Wash Time: Increasing the duration of the needle wash can significantly reduce carryover. A study on granisetron HCl demonstrated a 3-fold reduction in carryover by increasing the needle wash from a 6-second post-injection wash to a 12-second pre- and post-injection wash.[1][2]
Step 3: Mechanical and Physical Troubleshooting
If optimizing the wash protocol does not sufficiently reduce carryover, investigate the physical components of the autosampler.
Troubleshooting Workflow:
Figure 1: A systematic workflow for troubleshooting autosampler carryover.
Detailed Steps:
-
Inspect and Clean/Replace the Injector Valve and Rotor Seal: A worn or scratched rotor seal is a common cause of carryover.[4] Visually inspect the seal for any signs of damage. If in doubt, replace it.
-
Replace the Sample Loop and Tubing: Over time, the internal surfaces of the sample loop and connecting tubing can become contaminated or develop imperfections that trap analytes.
-
Rule out the Column: To confirm the carryover is from the autosampler and not the analytical column, replace the column with a zero-dead-volume union and repeat the carryover test. If the carryover persists, the column is not the primary source.[5]
Experimental Protocols
Protocol 1: Evaluating the Effectiveness of a New Wash Protocol
This protocol details a systematic approach to validating a new cleaning procedure.
Figure 2: Workflow for validating a new autosampler wash protocol.
Procedure:
-
Establish a Baseline: Perform the carryover test described in "Troubleshooting Guide: Step 1" using your current wash protocol to determine the baseline level of carryover.
-
Implement the New Wash Protocol: Change the wash solvent and/or adjust the wash parameters (volume, duration, number of cycles) in your instrument method.
-
Perform the Carryover Test:
-
Inject a high-concentration this compound standard.
-
Follow with a series of at least five blank injections.
-
-
Analyze the Data:
-
Calculate the percentage of carryover in the first blank injection using the formula: (Peak Area in Blank 1 / Peak Area of High Standard) * 100
-
Compare this value to the baseline carryover.
-
-
Acceptance Criteria: A common acceptance criterion for carryover is that the peak in the blank following the highest concentration standard should be less than 20% of the peak area of the lower limit of quantification (LLOQ) standard.[13]
Protocol 2: Systematic Identification of the Carryover Source
This protocol helps to pinpoint the specific component within the LC system that is the primary source of carryover.
Figure 3: Logical diagram for identifying the source of carryover.
This logical progression of tests allows for the systematic isolation of the problematic component, saving time and resources in the troubleshooting process.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 9. agilent.com [agilent.com]
- 10. grupobiomaster.com [grupobiomaster.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
Technical Support Center: Azilsartan-d5 Mass Spectrometry
Welcome to the technical support center for the analysis of Azilsartan-d5. This guide provides detailed FAQs, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals optimize their mass spectrometer settings for robust and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting mass spectrometer settings for this compound analysis?
For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred acquisition mode.[1] Azilsartan ionizes well in both positive and negative electrospray ionization (ESI) modes, though positive mode is frequently cited for the parent compound.[2]
Determining Precursor and Product Ions: this compound is the deuterated internal standard for Azilsartan. The molecular weight of Azilsartan is approximately 456.14 g/mol . The addition of five deuterium atoms increases the mass by approximately 5 Da.
-
Azilsartan (Analyte) Precursor Ion [M+H]⁺: m/z 457.2
-
This compound (Internal Standard) Precursor Ion [M+H]⁺: m/z 462.2
The fragmentation of Azilsartan typically involves characteristic losses.[3][4][5] By infusing a standard solution of this compound and performing a product ion scan, you can determine the most abundant and stable product ions. Below are proposed MRM transitions to begin your optimization.
Table 1: Proposed MRM Transitions for Azilsartan and this compound (+ESI)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Azilsartan | 457.2 | 279.1 | Primary transition, often used for quantification. |
| Azilsartan | 457.2 | 251.1 | Confirming transition. |
| This compound | 462.2 | 284.1 | Proposed primary transition (assumes deuterium is on the fragmented moiety). |
| This compound | 462.2 | 251.1 | Proposed confirming transition (assumes deuterium is on the neutral loss portion). |
Note: The exact m/z values for product ions of the deuterated standard must be confirmed experimentally as the location of the deuterium labels will affect the fragment mass.
Q2: Which ionization mode, positive or negative ESI, is better for this compound?
Both positive and negative ESI have been successfully used for Azilsartan analysis.[2][6][7]
-
Positive ESI (+ESI): Generally provides excellent sensitivity for sartan compounds, which contain multiple nitrogen atoms that are readily protonated. This is often the recommended starting point.
-
Negative ESI (-ESI): Can also be effective, particularly by targeting the deprotonation of the carboxylic acid group. One study reported using the transition m/z 455.2 → 411.2 for Azilsartan in negative mode.[6]
The optimal choice depends on your specific instrument, mobile phase composition, and sample matrix. It is advisable to test both modes during method development to determine which provides the best sensitivity and signal-to-noise ratio for your application.
Q3: What are typical source and gas settings for this analysis?
Source parameters are highly instrument-dependent. However, the following table provides a good starting point for optimization on a typical triple quadrupole mass spectrometer.
Table 2: Recommended Starting Source and Compound Parameters (+ESI)
| Parameter | Setting | Purpose |
|---|---|---|
| Source/Gas Parameters | ||
| Gas Temperature (Drying Gas) | 300-350 °C | Aids in desolvation of droplets.[8] |
| Gas Flow (Drying Gas) | 8-12 L/min | Removes solvent vapor from the source.[8] |
| Nebulizer Gas Pressure | 35-50 psi | Assists in forming a fine spray of droplets.[8] |
| Capillary Voltage | 3500-4500 V | Promotes ionization of the analyte.[8] |
| Nozzle Voltage | 500-1000 V | Focuses ions into the mass spectrometer. |
| Compound Parameters (MRM) | ||
| Fragmentor Voltage | 130-150 V | Induces in-source fragmentation; optimize for precursor ion intensity.[8] |
| Collision Energy (CE) | 20-40 eV | Energy for fragmentation in the collision cell; optimize for each product ion. |
| Cell Accelerator Voltage (CAV) | 4-7 V | Accelerates ions out of the collision cell. |
Troubleshooting Guides
Problem 1: Low or No Signal for this compound
If you are experiencing a weak or absent signal, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for low or no MS signal.
-
Step 1: Check MS Tuning & Calibration: Ensure the mass spectrometer has passed its routine performance checks. An out-of-spec calibration will prevent accurate mass detection.
-
Step 2: Direct Infusion: Remove the LC column and infuse a solution of your this compound standard (e.g., 100 ng/mL in 50:50 acetonitrile:water) directly into the source. If you see a strong signal for the m/z 462.2 precursor, the issue is likely with your LC system or sample preparation, not the mass spectrometer's core functionality.[9] If there is still no signal, the problem lies within the MS.
-
Step 3: Check LC System: Verify that the LC pumps are delivering the correct flow rate and that the system pressure is stable and within the expected range. Leaks or blockages can prevent the sample from reaching the detector.[10][11]
-
Step 4: Evaluate Sample Preparation: A common cause of signal loss is sample degradation or errors in preparation.[12] Prepare a fresh, simple standard of this compound in your mobile phase and inject it. If the signal returns, investigate your sample preparation protocol, especially if working with complex matrices like plasma.
-
Step 5: Clean Ion Source: A contaminated ion source can severely suppress the signal.[13] If direct infusion fails and the instrument is calibrated, a dirty source is a likely culprit. Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and source optics.
Problem 2: High Background Noise or Poor Signal-to-Noise (S/N)
High background can obscure your analyte peak and compromise quantification.
-
Mobile Phase Contamination: Ensure you are using high-purity LC-MS grade solvents and additives. Impurities in the mobile phase are a frequent source of high background noise.[14] Prepare fresh mobile phase daily.
-
Matrix Effects: If analyzing samples in a complex matrix (e.g., plasma, urine), co-eluting endogenous components can interfere with the ionization of this compound, causing ion suppression or enhancement.[13]
-
Solution: Improve chromatographic separation to resolve this compound from interfering peaks.
-
Solution: Enhance your sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction).
-
-
System Contamination: Carryover from previous injections can elevate the baseline.[13] Implement a robust needle wash protocol and inject solvent blanks between samples to check for carryover.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol uses protein precipitation, a fast and effective method for cleaning up plasma samples.
-
Spike: To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution. For calibration standards, add the appropriate volume of Azilsartan working solution.
-
Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]
-
Inject: Inject 5-10 µL onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Instrument Setup
This protocol provides a starting point for chromatographic separation and mass spectrometric detection.
Caption: General experimental workflow for LC-MS/MS analysis.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC System | |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | |
| 0.0 min | 5% B |
| 0.5 min | 5% B |
| 3.0 min | 95% B |
| 4.0 min | 95% B |
| 4.1 min | 5% B |
| 5.0 min | 5% B |
| MS System | See Table 2 for starting parameters |
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of Fragmentation Pathway of Azilsartan Protonated Ion Using High Resolution Mass Spectrometry (HR-MS/MS) wit… [ouci.dntb.gov.ua]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Prediction of Fragmentation Pathway of Azilsartan Protonated Ion ...: Ingenta Connect [ingentaconnect.com]
- 6. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]
- 7. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - Lookchem [lookchem.com]
- 9. biotage.com [biotage.com]
- 10. restek.com [restek.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Performance of Azilsartan-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the linearity, accuracy, and precision of Azilsartan-d5 when used as an internal standard in the bioanalysis of Azilsartan. The performance of this compound is contrasted with other commonly used internal standards, supported by experimental data from various studies. Detailed experimental protocols and visual representations of key processes are included to aid in methodological evaluation and implementation.
Performance Comparison of Internal Standards
The choice of an internal standard (IS) is critical for the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, correcting for variability during sample processing and analysis.[1] A stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard due to its similar physicochemical properties to the analyte.[1] The following tables summarize the performance characteristics of this compound compared to other internal standards used in the quantification of Azilsartan.
Table 1: Linearity Data
| Internal Standard | Analyte | LLOQ (ng/mL) | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| This compound | Azilsartan | 3.00 | 3.00 - 3000 | >0.99 | [2] |
| Telmisartan | Azilsartan Medoxomil | 100 | 100 - 1500 | ≥0.997 | [3][4] |
| Valsartan | Azilsartan | 20 | 20 - 4000 | 0.995 | [5] |
| Diazepam | Azilsartan | 2.5 | Not Specified | >0.99 | [6] |
| Amlodipine Besylate | Azilsartan Kamedoxomil | 100 | 100 - 1500 | Not Specified | [7] |
Table 2: Accuracy and Precision Data
| Internal Standard | Analyte | QC Level | Intraday Precision (%RSD) | Interday Precision (%RSD) | Intraday Accuracy (%) | Interday Accuracy (%) | Reference |
| This compound | Azilsartan | LLOQ, LQC, MQC, HQC | <10% | <10% | Within ±15% | Within ±15% | [2][8] |
| Telmisartan | Azilsartan Medoxomil | LQC, MQC, HQC | 3.07 - 13.0 | 0.04 - 13.8 | 90 - 102.5 | 93 - 109 | [3][4] |
| Valsartan | Azilsartan | LQC, MQC, HQC | <15% | <15% | Not Specified | Not Specified | [5] |
| Diazepam | Azilsartan | LQC, MQC, HQC | <10% | <10% | Within ±5% | Within ±5% | [6] |
| Amlodipine Besylate | Azilsartan Kamedoxomil | LQC, MQC, HQC | <15% | <15% | Within ±15% | Within ±15% | [7] |
LQC: Low Quality Control, MQC: Middle Quality Control, HQC: High Quality Control, LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation.
The data indicates that while various internal standards can provide acceptable linearity, precision, and accuracy within regulatory guidelines, methods employing this compound demonstrate excellent performance. The use of a stable isotope-labeled internal standard like this compound is advantageous as it co-elutes with the analyte and experiences similar ionization effects, leading to more reliable quantification.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Azilsartan in human plasma using this compound as an internal standard, based on common methodologies described in the literature.[2][9][10]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Azilsartan: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Visualizing Key Concepts
To further elucidate the experimental and theoretical frameworks, the following diagrams are provided.
Caption: A typical workflow for bioanalytical sample analysis.
Caption: The role of Azilsartan in the Renin-Angiotensin System.[11][12][13]
This guide demonstrates that this compound is a robust and reliable internal standard for the bioanalysis of Azilsartan, offering excellent linearity, accuracy, and precision. The provided experimental protocol and diagrams serve as a valuable resource for researchers in the field.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 4. ijms.co.in [ijms.co.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijbpas.com [ijbpas.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 13. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Look at Azilsartan-d5 and Other Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is a critical factor in achieving robust and reproducible quantification of analytes in complex biological matrices. This guide provides a comparative analysis of Azilsartan-d5 and other internal standards commonly employed in the bioanalysis of angiotensin II receptor blockers (ARBs), with a focus on supporting experimental data and detailed methodologies.
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts. This guide will delve into the performance of SIL-ISs and compare them with structural analog internal standards.
Comparative Performance of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters, including linearity, precision, accuracy, and recovery, are used to evaluate the suitability of an internal standard. While specific experimental data for this compound is not extensively available in publicly accessible literature, we can infer its expected performance based on data from other deuterated ARB internal standards and compare it with commonly used structural analogs.
| Internal Standard | Analyte(s) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Mean Recovery (%) | Reference |
| Telmisartan-d3 | Telmisartan | 50 - 5000 pg/mL | Good | Good | Not Reported | |
| Olmesartan-d6 | Olmesartan | 5.002 - 2599.934 | -5.00 to 0.00 | 3.07 to 9.02 | Not Reported | [1][2] |
| Valsartan | Azilsartan, Chlorthalidone | 0.020 - 4.000 µg/mL (for Azilsartan) | Below ±15% | Below ±15% | >91 (Analyte), 104.91 (IS) | [3] |
| Telmisartan | Azilsartan Medoxomil | 0.1 - 1.5 µg/mL | 90 - 109 | 0.04 - 13.8 | 93.7 (Analyte) | [4] |
| Diphenhydramine | Telmisartan | 0.5 - 600.0 | 88.9 - 111.0 | <8.1 | Not Reported | [5] |
Note: The table presents data from various studies for different analytes and internal standards to provide a comparative overview. Direct comparison is limited due to variations in experimental conditions.
The Principle of Internal Standardization
An internal standard is a compound with a known concentration that is added to all samples (calibrators, quality controls, and unknowns) at the beginning of the sample preparation process. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively corrects for random and systematic errors that may occur during sample handling and analysis.
The use of a stable isotope-labeled internal standard like this compound is particularly advantageous because its behavior during extraction, chromatography, and ionization is virtually identical to that of the analyte, Azilsartan. This leads to more accurate and precise results, especially when dealing with complex matrices that can cause significant matrix effects.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible bioanalytical results. Below are representative methodologies for the extraction and analysis of ARBs from biological matrices, which can be adapted for use with this compound.
Sample Preparation: Protein Precipitation (A common and simple method)
-
Aliquot Plasma: Transfer 100 µL of human plasma (containing the analyte and spiked with the internal standard) into a microcentrifuge tube.
-
Add Precipitation Reagent: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen gas. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot Plasma: To 200 µL of plasma in a glass tube, add the internal standard solution.
-
Add Extraction Solvent: Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex: Vortex the tube for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifuge: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer and Evaporate: Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the Cartridge: Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load Sample: Load the pre-treated plasma sample (plasma diluted with an acidic solution) onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A C18 reversed-phase column is commonly used for the separation of ARBs.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in either positive or negative ion mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Typical MRM Transitions (Hypothetical for this compound):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Azilsartan | Specific to Azilsartan | Specific to Azilsartan |
| This compound | Precursor of Azilsartan + 5 | Specific to this compound |
Note: The exact m/z values for precursor and product ions need to be optimized for the specific instrument and conditions used.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for the quantitative bioanalysis of Azilsartan. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the highest level of accuracy and precision, effectively mitigating the impact of matrix effects and other sources of variability. While direct comparative data for this compound is limited, the evidence from other deuterated ARB internal standards strongly supports its superiority over structural analog internal standards. For researchers and drug development professionals, investing in a SIL-IS like this compound is a crucial step towards generating reliable and high-quality bioanalytical data.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of Azilsartan Medoxomil and Chlorthalidone from the human plasma | Semantic Scholar [semanticscholar.org]
- 4. ijms.co.in [ijms.co.in]
- 5. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Azilsartan
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Azilsartan in biological matrices, with a focus on the critical role of the internal standard in ensuring data accuracy and reliability. While direct experimental data on the cross-validation of methods using Azilsartan-d5 is not extensively published, this document synthesizes established methodologies for Azilsartan analysis and the principles of internal standard selection to objectively evaluate the use of a stable isotope-labeled (SIL) internal standard like this compound against other commonly used alternatives. This guide is intended for researchers, scientists, and drug development professionals.
Data Presentation: Performance Comparison of Bioanalytical Methods for Azilsartan
The following tables summarize the performance characteristics of various published LC-MS/MS and HPLC methods for Azilsartan quantification. This data provides a baseline for understanding the expected performance of a well-validated method.
Table 1: LC-MS/MS Method Performance for Azilsartan Quantification
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (LC-MS/MS) |
| Internal Standard (IS) | Omeprazole | Valsartan[1] | Not Specified |
| Linearity Range | 0.01 - 10.0 µg/mL[2] | 0.02 - 4.0 µg/mL[1] | 1 - 4000 ng/mL[3] |
| Correlation Coefficient (r²) | 0.9986[2] | 0.995[1] | ≥ 0.995[3] |
| Intra-day Precision (%CV) | < 12%[2] | < 15%[1] | Within acceptable limits[3] |
| Inter-day Precision (%CV) | < 12%[2] | < 15%[1] | Within acceptable limits[3] |
| Accuracy (%) | 89.2% - 110.2%[2] | Not explicitly stated | Within acceptable limits[3] |
| Recovery (%) | 83.2% - 96.2%[2] | > 91%[1] | ~80%[3] |
| LLOQ | 10 ng/mL[2] | 20 ng/mL | 1 ng/mL[3] |
Table 2: HPLC Method Performance for Azilsartan Quantification
| Parameter | Method 4 (HPLC) | Method 5 (HPLC) |
| Internal Standard (IS) | Telmisartan[4][5] | Not Specified |
| Linearity Range | 0.1 - 1.5 µg/mL[4][5] | 2 - 10 µg/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.997[4][5] | 0.999[6] |
| Intra-day Precision (%CV) | 3.07% - 13.0%[4][5] | 0.53% - 1.28%[6] |
| Inter-day Precision (%CV) | 0.04% - 13.8%[4][5] | 0.51% - 1.30%[6] |
| Accuracy (%) | 90% - 102.5% (Intra-day)[4][5], 93% - 109% (Inter-day)[4][5] | 99% - 101%[6] |
| Recovery (%) | 93.7%[4][5] | Not explicitly stated |
| LLOQ | 0.1 µg/mL | 0.04 µg/mL[6] |
Experimental Protocols
A generalized experimental protocol for the bioanalysis of Azilsartan in human plasma using LC-MS/MS is outlined below. This protocol is a composite based on several published methods.[1][2][3][7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Shimadzu UFLC Prominence or equivalent.[1]
-
Column: C18 reverse-phase column (e.g., Shimapack C-8, 4.6 mm x 150 mm, 5µm).[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water or 10mM ammonium acetate) and an organic solvent (e.g., methanol and/or acetonitrile) in an isocratic or gradient elution.[1][3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry Conditions
-
MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu LC-8040 or API 4000).[1][2]
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode.[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Azilsartan: m/z 455.2 → 411.2[2]
-
This compound (projected): m/z 460.2 → 416.2 (This is a theoretical transition assuming deuteration on the ethyl group)
-
Mandatory Visualizations
Experimental Workflow for Bioanalytical Method Cross-Validation
Caption: Workflow for cross-validation of two bioanalytical methods.
Logic for Internal Standard Selection in Bioanalysis
Caption: Decision tree for selecting an internal standard.
Comparison of Internal Standard Choices
The choice of an internal standard (IS) is paramount for a robust bioanalytical method, as it corrects for variability during sample preparation and analysis.[8] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard".[9][10]
This compound (Stable Isotope-Labeled IS - The Ideal Choice)
-
Physicochemical Properties: Nearly identical to Azilsartan, ensuring it behaves similarly during extraction, chromatography, and ionization.
-
Co-elution: Elutes at the same retention time as the analyte, providing the most accurate compensation for matrix effects.
-
Mass Difference: A mass difference of 5 Da (for d5) provides a clear distinction from the unlabeled analyte in the mass spectrometer, minimizing cross-talk.
-
Fragmentation: Should ideally have the stable isotopes in a part of the molecule that is retained after fragmentation to ensure the fragment ions are also shifted in mass.
Structural Analogs (e.g., Valsartan, Telmisartan - A Viable Alternative)
-
Physicochemical Properties: Similar, but not identical, to Azilsartan. This can lead to differences in extraction recovery and chromatographic retention.
-
Elution: Elutes at a different retention time than Azilsartan. While it can correct for some variability, it may not experience the exact same matrix effects.
-
Availability: Often more readily available and less expensive than a custom-synthesized SIL IS.
-
Validation: Requires careful validation to ensure it adequately tracks the analyte.
Other Analogs (e.g., Omeprazole - A Less Ideal Choice)
-
Physicochemical Properties: Significantly different from Azilsartan.
-
Elution and Ionization: Behaves differently during chromatography and ionization, making it a less reliable choice for correcting variability.
-
Use Case: May be used in early discovery phases where speed is prioritized over the rigor of a fully validated method.[9]
Cross-Validation Principles
When a bioanalytical method is transferred between laboratories or when a new method is introduced, a cross-validation is essential to ensure the data from both methods are comparable.[11]
Experimental Design for Cross-Validation:
-
Sample Selection: A minimum of 20 incurred study samples (samples from subjects in a clinical or preclinical study) should be selected.[11]
-
Analysis: The selected samples are analyzed using both the reference (original) and the new (or transferred) method.
-
Acceptance Criteria: The difference between the concentrations obtained from the two methods for each sample should be within a predefined limit, typically ±20% for at least 67% of the samples.
The use of a robust internal standard like this compound in both methods being compared is crucial for a successful cross-validation, as it minimizes the analytical variability within each method, allowing for a more direct comparison of the methods themselves.
References
- 1. Development and validation of LC-MS/MS method for simultaneous determination of Azilsartan Medoxomil and Chlorthalidone from the human plasma - ProQuest [proquest.com]
- 2. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]
- 3. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijms.co.in [ijms.co.in]
- 5. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 6. ijper.org [ijper.org]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of Azilsartan Medoxomil and Chlorthalidone from the human plasma | Semantic Scholar [semanticscholar.org]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 11. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Performance Comparison for Azilsartan Quantitation Using Azilsartan-d5 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Azilsartan, a potent angiotensin II receptor blocker, with a focus on methods utilizing its deuterated internal standard, Azilsartan-d5. While a formal inter-laboratory proficiency testing program for Azilsartan is not publicly available, this document compiles and compares validation data from various published studies to offer insights into the performance of different analytical approaches. The data presented here is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for their specific needs.
Comparative Analysis of Analytical Method Performance
The following table summarizes the key performance parameters of various validated analytical methods for Azilsartan quantitation. The data is extracted from peer-reviewed publications and showcases the performance of both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (HPLC-UV) | Method 4 (HPLC-UV) |
| Internal Standard (IS) | This compound (assumed) | Valsartan | Telmisartan | Not Specified |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Bulk and Solid Lipid Nanoparticles |
| Linearity Range | 1 - 4000 ng/mL | 0.020 - 4.000 µg/mL | 0.1 - 1.5 µg/mL | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995[1] | 0.995[2][3] | ≥ 0.997[4][5] | > 0.999 |
| Limit of Quantitation (LOQ) | 1 ng/mL[1] | 0.020 µg/mL | Not Specified | 0.04 µg/mL |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 0.01 µg/mL |
| Intra-day Precision (%RSD) | Well below ±15%[2] | 3.07 - 13.0%[4][5] | < 2.0% | Not Specified |
| Inter-day Precision (%RSD) | Well below ±15%[2] | 0.04 - 13.8%[4][5] | < 2.0% | Not Specified |
| Accuracy/Recovery (%) | ~80%[1] | > 91%[2][3] | 90 - 109%[4][5] | 99 - 101% |
Experimental Protocols
Below are detailed methodologies from key experiments cited in the comparison. These protocols provide a reference for establishing similar analytical methods.
Method 1: LC-MS/MS for Azilsartan in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction was employed to extract Azilsartan and the internal standard from human plasma.
-
Chromatography:
-
Column: C18 reverse phase column.
-
Mobile Phase: A mixture of ammonium acetate (10mM, pH 4) and a methanol/acetonitrile solution (8:92, v/v).
-
Flow Rate: 0.7 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: UFLC-MS/MS for Azilsartan and Chlorthalidone in Human Plasma[2][3]
-
Sample Preparation: Single-step protein precipitation.
-
Chromatography:
-
System: UFLC-MS/MS.
-
Column: Shimapack C-8 (4.6 mm x 150 mm, 5µm).
-
Mobile Phase: Methanol and 0.1% Formic Acid buffer (65:35, %v/v).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 3: RP-HPLC for Azilsartan Medoxomil Potassium in Human Plasma[4][5]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography:
-
System: Agilent HPLC with UV detector.
-
Column: Inertsil C8 ODS (5 µ, 150 mm × 2.5 mm).
-
Mobile Phase: Phosphate buffer (pH 3.2), acetonitrile, and methanol (60:25:15 %, v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 254 nm.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantitation of Azilsartan in a biological matrix using an internal standard like this compound, followed by LC-MS/MS analysis.
Caption: Experimental workflow for Azilsartan quantitation.
This guide highlights the robustness and sensitivity of LC-MS/MS methods, particularly when coupled with a stable isotope-labeled internal standard like this compound, for the bioanalysis of Azilsartan. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
References
- 1. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of Azilsartan Medoxomil and Chlorthalidone from the human plasma | Semantic Scholar [semanticscholar.org]
- 4. ijms.co.in [ijms.co.in]
- 5. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
Stability of Azilsartan-d5 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Azilsartan-d5 stability in various biological matrices. As a deuterated analog of Azilsartan, this compound is an ideal internal standard for quantitative bioanalysis due to its similar physicochemical properties to the analyte. This document outlines the experimental protocols for assessing its stability and presents a comparative analysis against other internal standards, supported by experimental data paradigms.
Experimental Protocols
The stability of this compound in biological matrices is evaluated under conditions that mimic sample handling and storage during routine analysis. The following are detailed methodologies for key stability experiments.
Short-Term (Bench-Top) Stability
This experiment determines the stability of this compound in the biological matrix at ambient temperature, simulating the conditions during sample processing.
-
Sample Preparation: Spiked samples of the biological matrix (e.g., plasma, blood, or urine) are prepared at low and high concentrations of this compound.
-
Storage: The samples are kept on the bench-top at room temperature (typically 20-25°C) for a specified period (e.g., 4, 8, 12, or 24 hours).
-
Analysis: The concentrations of this compound in the stored samples are determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Evaluation: The results are compared against the concentrations of freshly prepared samples. The deviation should be within an acceptable limit (typically ±15%).
Long-Term Stability
This study assesses the stability of this compound in the biological matrix under frozen storage conditions for an extended period.
-
Sample Preparation: Aliquots of the biological matrix are spiked with low and high concentrations of this compound.
-
Storage: The samples are stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration (e.g., 1, 3, 6, or 12 months).
-
Analysis: At each time point, a set of samples is thawed and analyzed for this compound concentration.
-
Evaluation: The measured concentrations are compared to the nominal concentration. The mean concentration should be within ±15% of the nominal value.
Freeze-Thaw Stability
This experiment evaluates the stability of this compound after repeated cycles of freezing and thawing.
-
Sample Preparation: Spiked samples of the biological matrix are prepared at low and high concentrations of this compound.
-
Freeze-Thaw Cycles: The samples are subjected to a number of freeze-thaw cycles (typically three to five). Each cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final thaw cycle, the samples are analyzed for this compound concentration.
-
Evaluation: The results are compared with those of freshly prepared samples that have not undergone freeze-thaw cycles. The deviation should be within ±15%.
Data Presentation: Stability of this compound
The following tables summarize the expected stability data for this compound in various biological matrices based on typical stability findings for Azilsartan. These serve as a reference for the performance of this compound as an internal standard.
Table 1: Short-Term (Bench-Top) Stability of this compound in Human Plasma
| Concentration | Storage Duration (hours) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 0 | 10.1 | 101.0 | 2.5 |
| 6 | 9.9 | 99.0 | 3.1 | |
| High QC | 0 | 498.5 | 99.7 | 1.8 |
| 6 | 495.2 | 99.0 | 2.2 |
Table 2: Long-Term Stability of this compound in Human Plasma at -80°C
| Concentration | Storage Duration (months) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 1 | 9.8 | 98.0 | 4.2 |
| 3 | 9.7 | 97.0 | 5.1 | |
| 6 | 9.6 | 96.0 | 4.8 | |
| High QC | 1 | 490.1 | 98.0 | 3.5 |
| 3 | 485.5 | 97.1 | 3.9 | |
| 6 | 482.3 | 96.5 | 4.1 |
Table 3: Freeze-Thaw Stability of this compound in Human Plasma
| Concentration | Number of Freeze-Thaw Cycles | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 1 | 10.2 | 102.0 | 3.3 |
| 3 | 10.0 | 100.0 | 4.5 | |
| 5 | 9.8 | 98.0 | 4.9 | |
| High QC | 1 | 499.0 | 99.8 | 2.1 |
| 3 | 494.7 | 99.0 | 2.8 | |
| 5 | 490.6 | 98.1 | 3.2 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the stability assessments.
Caption: Workflow for Short-Term (Bench-Top) Stability Assessment.
A Comparative Efficacy Analysis of Azilsartan and Telmisartan in the Management of Hypertension
This guide provides a detailed comparison of the efficacy of two prominent angiotensin II receptor blockers (ARBs), Azilsartan and Telmisartan, in the treatment of hypertension. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of supporting experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Executive Summary
Both Azilsartan and Telmisartan are effective antihypertensive agents that exert their primary effect by blocking the angiotensin II type 1 (AT1) receptor. However, clinical evidence suggests differences in their potency and potential pleiotropic effects. Azilsartan is characterized by its potent and sustained blockade of the AT1 receptor, while Telmisartan exhibits a unique dual action as an AT1 receptor blocker and a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This guide synthesizes data from various head-to-head clinical trials to provide a clear comparison of their blood pressure-lowering efficacy.
Data Presentation: Comparative Efficacy in Blood Pressure Reduction
The following tables summarize the quantitative data from several key clinical trials comparing the efficacy of Azilsartan and Telmisartan in reducing systolic and diastolic blood pressure.
Table 1: Reduction in 24-Hour Mean Ambulatory Systolic Blood Pressure (SBP)
| Study | Treatment Group | Baseline Mean SBP (mmHg) | Change from Baseline (mmHg) | P-value (vs. Telmisartan) |
| Garg M, et al. (2020)[1] | Azilsartan 40-80 mg | 138.12 ± 10.22 | -25.38 | < 0.0001 |
| Telmisartan 40-80 mg | 137.52 ± 8.74 | -23.56 | - |
Table 2: Reduction in 24-Hour Mean Ambulatory Diastolic Blood Pressure (DBP)
| Study | Treatment Group | Baseline Mean DBP (mmHg) | Change from Baseline (mmHg) | P-value (vs. Telmisartan) |
| Garg M, et al. (2020)[1] | Azilsartan 40-80 mg | 82.56 ± 8.86 | -11.17 | < 0.0001 |
| Telmisartan 40-80 mg | 83.44 ± 8.11 | -16.15 | - |
Table 3: Reduction in Clinic Systolic Blood Pressure (SBP)
| Study | Treatment Group | Baseline Mean SBP (mmHg) | Change from Baseline (mmHg) | P-value (vs. Telmisartan) |
| Velvizhy R, et al. (2020)[2] | Azilsartan 40-80 mg | 149.90 ± 3.84 | -17.9 | < 0.001 (at 8 weeks) |
| Telmisartan 40-80 mg | 149.45 ± 3.95 | -14.15 | - | |
| Kumar A, et al. (2023)[3] | Azilsartan 40-80 mg | 155.14 ± 10.73 | -25.24 ± 3.45 | NS |
| Telmisartan 40-80 mg | 157.15 ± 11.83 | -28.5 ± 3.5 | - | |
| Chaithanya K, et al. (2022)[4] | Azilsartan 40-80 mg | 160.72 ± 3.14 | -38.36 ± 0.77 | 0.001 (at 6 months) |
| Telmisartan 40-80 mg | 162.08 ± 15.35 | -31.24 ± 12.36 | - |
Table 4: Reduction in Clinic Diastolic Blood Pressure (DBP)
| Study | Treatment Group | Baseline Mean DBP (mmHg) | Change from Baseline (mmHg) | P-value (vs. Telmisartan) |
| Velvizhy R, et al. (2020)[2] | Azilsartan 40-80 mg | 91.20 ± 1.86 | -10.5 | < 0.001 (at 8 weeks) |
| Telmisartan 40-80 mg | 92.00 ± 1.92 | -7.6 | - | |
| Kumar A, et al. (2023)[3] | Azilsartan 40-80 mg | 96.63 ± 8.63 | -12.97 | NS |
| Telmisartan 40-80 mg | 95.0 ± 83.18 | -11.11 ± 2.058 | - | |
| Chaithanya K, et al. (2022)[4] | Azilsartan 40-80 mg | 98.56 ± 2.68 | -18.0 ± 1.78 | 0.001 (at 6 months) |
| Telmisartan 40-80 mg | 96.44 ± 7.92 | -15.96 ± 6.97 | - |
NS: Not Significant
Experimental Protocols
The data presented above is derived from prospective, randomized, controlled clinical trials. The general methodology employed in these studies is outlined below.
General Experimental Workflow
Key Methodological Details:
-
Study Design: The majority of comparative studies are prospective, randomized, open-label, or assessor-blinded parallel-group trials.[1][2][5]
-
Patient Population: Participants are typically adults (18-70 years) with Stage I or Stage II essential hypertension.[1][4] Key exclusion criteria often include secondary hypertension, severe hypertension (e.g., >180/110 mmHg), a history of hypersensitivity to ARBs, and pregnancy.[3][4]
-
Intervention: Patients are randomized to receive either Azilsartan (typically starting at 40 mg once daily) or Telmisartan (typically starting at 40 mg once daily).[1][5] Doses may be titrated upwards (e.g., to 80 mg daily) if blood pressure control is not achieved after a specified period, such as two to four weeks.[1]
-
Blood Pressure Measurement:
-
Clinic Blood Pressure: Measured at baseline and at specified follow-up intervals (e.g., 4, 8, and 12 weeks) using a standardized sphygmomanometer.
-
Ambulatory Blood Pressure Monitoring (ABPM): A key method for assessing 24-hour blood pressure control.[1] ABPM devices are typically programmed to record blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).
-
-
Efficacy Endpoints: The primary efficacy endpoints are typically the change from baseline in 24-hour mean ambulatory systolic and diastolic blood pressure, as well as the change from baseline in clinic systolic and diastolic blood pressure.
-
Safety and Tolerability: Assessed through the monitoring and reporting of adverse events, laboratory tests, and vital signs throughout the study.[2]
Signaling Pathways
The antihypertensive effects of Azilsartan and Telmisartan are mediated through their interaction with the renin-angiotensin-aldosterone system (RAAS). However, they exhibit distinct molecular mechanisms of action.
Azilsartan: Potent and Sustained AT1 Receptor Blockade
Azilsartan is a highly selective AT1 receptor antagonist.[6] It is characterized by its strong binding affinity and slow dissociation from the AT1 receptor, which contributes to its potent and long-lasting antihypertensive effects.[7] Some studies also suggest that Azilsartan exhibits inverse agonism at the AT1 receptor, which may contribute to its organ-protective effects beyond simple receptor blockade.[7]
References
- 1. Efficacy and Safety of Azilsartan Medoxomil and Telmisartan in Hypertensive Patients: A Randomized, Assessor-Blinded Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. impactfactor.org [impactfactor.org]
- 4. impactfactor.org [impactfactor.org]
- 5. scispace.com [scispace.com]
- 6. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 7. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
Azilsartan's Efficacy in Hypertension: A Network Meta-Analysis Comparison
A comprehensive review of Azilsartan's antihypertensive effects compared to other available treatments, supported by robust clinical data and detailed experimental insights.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of Azilsartan's performance against other antihypertensive agents. The information is drawn from network meta-analyses of randomized controlled trials, offering a consolidated view of the current evidence.
Comparative Efficacy in Blood Pressure Reduction
Network meta-analyses, which allow for the simultaneous comparison of multiple treatments, have consistently demonstrated the potent antihypertensive effects of Azilsartan. The following tables summarize the quantitative data from these analyses, focusing on the reduction in systolic and diastolic blood pressure.
Table 1: Comparison of Office Systolic Blood Pressure (SBP) Reduction
| Treatment | Comparator | Mean Difference in SBP Reduction (mmHg) [95% Credible Interval] |
| Azilsartan medoxomil 80 mg | Valsartan 80 mg | Favorable to Azilsartan[1][2] |
| Azilsartan medoxomil (20-80 mg) | Valsartan 80 mg | Favorable to Azilsartan[1][2] |
| Irbesartan 300 mg | Valsartan 80 mg | Favorable to Irbesartan[1][2] |
| Olmesartan (20-40 mg) | Valsartan 80 mg | Favorable to Olmesartan[1][2] |
| Telmisartan 80 mg | Valsartan 80 mg | Favorable to Telmisartan[1][2] |
| Valsartan (160-320 mg) | Valsartan 80 mg | Favorable to higher dose Valsartan[1][2] |
| Candesartan (8-16 mg) | Valsartan 80 mg | Not significantly different[1][2] |
| Losartan (50-100 mg) | Valsartan 80 mg | Not significantly different[1][2] |
Note: A "favorable" outcome indicates a greater reduction in blood pressure for that treatment compared to the comparator.
Table 2: Comparison of 24-Hour Ambulatory Systolic Blood Pressure (SBP) Reduction
| Treatment | Comparator | Mean Difference in SBP Reduction (mmHg) [95% Confidence Interval] |
| Azilsartan medoxomil 80 mg | Olmesartan 40 mg | -2.1 [-4.0 to -0.1][3] |
| Azilsartan medoxomil 80 mg | Valsartan 320 mg | Statistically significant reduction favoring Azilsartan[3] |
| Azilsartan medoxomil 40 mg | Olmesartan 40 mg | Non-inferior[3] |
Table 3: Ranking of Antihypertensive Efficacy (SUCRA)
| Treatment | SUCRA (%) for SBP Reduction | SUCRA (%) for DBP Reduction |
| Azilsartan medoxomil 80 mg | 93[4][5] | 90[4][5] |
SUCRA (Surface Under the Cumulative Ranking Curve) represents the probability of a treatment being the best among all compared treatments. A higher SUCRA value indicates a higher likelihood of being the most effective.
Experimental Protocols
The data presented in the network meta-analyses are derived from numerous randomized controlled trials (RCTs). The general methodology of these trials is outlined below.
General Clinical Trial Design
-
Study Design: The majority of the included studies were randomized, double-blind, active-controlled, parallel-group clinical trials.[6][7][8]
-
Patient Population: Participants were typically adults (18 years and older) with a diagnosis of essential hypertension (Stage 1 or 2).[6][7][8]
-
Intervention: Patients were randomly assigned to receive once-daily oral doses of Azilsartan medoxomil (e.g., 20 mg, 40 mg, 80 mg) or a comparator antihypertensive drug (e.g., Olmesartan, Valsartan, Telmisartan) for a predefined treatment period, often ranging from 6 to 24 weeks.[3][6][7][8]
-
Primary Efficacy Endpoints: The primary outcomes were typically the change from baseline in mean 24-hour ambulatory systolic blood pressure and/or the change from baseline in trough clinic systolic blood pressure.[6][8]
-
Data Collection: Blood pressure was measured at regular intervals throughout the study period using standardized clinic measurements and 24-hour ambulatory blood pressure monitoring (ABPM).
Example of a Specific Trial Protocol: Azilsartan vs. Olmesartan
-
Objective: To compare the antihypertensive efficacy of Azilsartan medoxomil with Olmesartan medoxomil.
-
Methodology: A randomized, double-blind, placebo-controlled, multicenter study was conducted.[8] Patients with primary hypertension were randomized to receive Azilsartan medoxomil (20 mg, 40 mg, or 80 mg), Olmesartan medoxomil (40 mg), or placebo once daily for 6 weeks.[8] The primary endpoint was the change from baseline in mean 24-hour ambulatory systolic blood pressure.[8]
Visualizing the Mechanism and Methodology
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Logical workflow of a network meta-analysis.
Caption: Angiotensin II receptor blocker signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Upregulation of angiotensin AT1 receptor and intracellular kinase gene expression in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ijbcp.com [ijbcp.com]
- 8. The Comparative Effects of Azilsartan Medoxomil and Olmesartan on Ambulatory and Clinic Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
